L-Alanine, N-methyl-N-[(methyldithio)acetyl]-
Description
Properties
CAS No. |
138148-61-5 |
|---|---|
Molecular Formula |
C7H13NO3S2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
(2S)-2-[methyl-[2-(methyldisulfanyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C7H13NO3S2/c1-5(7(10)11)8(2)6(9)4-13-12-3/h5H,4H2,1-3H3,(H,10,11)/t5-/m0/s1 |
InChI Key |
RIRNEBWJRJDNNQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)CSSC |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)CSSC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of L-Alanine, N-methyl-N-[(methyldithio)acetyl]-: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of L-Alanine, N-methyl-N-[(methyldithio)acetyl]-. This complex, non-proteinogenic N-acyl amino acid (NAAA) incorporates structural motifs—N-methylation and a dithioacetyl group—that are of significant interest in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of peptide-based therapeutics.[1][2][3] The incorporation of an N-methyl group can enhance metabolic stability and improve cell permeability, while the dithio group introduces a reactive handle for further conjugation or disulfide exchange.[3][4] This document details a robust, multi-stage synthetic strategy, beginning from commercially available L-alanine. Each stage is presented with a detailed, step-by-step protocol, causality-driven experimental choices, and methods for in-process validation and final product characterization. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide modification and the synthesis of novel amino acid derivatives.
Overall Synthetic Strategy
The synthesis of the target molecule is logically approached through a three-part convergent strategy. This design isolates the synthesis of two key precursors, (I) N-methyl-L-alanine and (II) (methyldithio)acetyl chloride , which are then coupled in the final stage to yield the desired product. This approach allows for the purification and characterization of each intermediate, ensuring high purity and yield in the final coupling step.
Caption: Overall three-stage convergent synthetic workflow.
Part 1: Synthesis of N-methyl-L-alanine (I)
The synthesis of N-methyl-L-alanine from L-alanine is a well-established process.[2][5][6] A robust method involves the direct methylation of the amino group after suitable protection of both the amine and carboxylic acid functionalities to prevent side reactions like over-methylation.[5] The following protocol utilizes a benzyloxycarbonyl (Cbz) group for amine protection, which is stable during the methylation step and can be cleanly removed by catalytic hydrogenation without racemization.[2][5]
Experimental Protocol: Synthesis of N-methyl-L-alanine
Caption: Workflow for the synthesis of N-methyl-L-alanine.
Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)
-
Dissolve L-alanine (1.0 eq) in a 2 M aqueous sodium hydroxide solution and cool the mixture to 0 °C in an ice bath.
-
While maintaining the temperature and a pH between 9 and 10, slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M NaOH solution over 1-2 hours.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl. The product will precipitate as a white solid.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield N-Cbz-L-alanine.
Step 2: N-Methylation of N-Cbz-L-alanine
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend N-Cbz-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. The addition of NaH deprotonates both the carboxylic acid and the N-H of the carbamate, which is crucial for preventing O-methylation.
-
Allow the mixture to stir at room temperature for 1 hour, then cool back to 0 °C.
-
Add methyl iodide (CH₃I, 2.5 eq) dropwise.[5]
-
Let the reaction warm to room temperature and stir for 24 hours. Monitor progress by TLC.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.
-
Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-N-methyl-L-alanine.
Step 3: Deprotection to Yield N-methyl-L-alanine
-
Dissolve the N-Cbz-N-methyl-L-alanine from the previous step in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature until TLC analysis indicates the complete consumption of the starting material.[2]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, N-methyl-L-alanine.[5]
Part 2: Synthesis of (Methyldithio)acetyl Chloride (II)
The synthesis of this key acylating agent is not directly reported in the initial literature survey and is proposed here based on established chemical principles. The strategy involves the synthesis of the corresponding carboxylic acid from chloroacetic acid, followed by conversion to the highly reactive acyl chloride.
Experimental Protocol: Synthesis of (Methyldithio)acetyl Chloride
Sources
Physicochemical Profiling and Synthetic Workflows of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine in ADC Development
Executive Summary
As the therapeutic window of Antibody-Drug Conjugates (ADCs) relies heavily on linker stability, the rational design of cleavable linkers is paramount. N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine (CAS: 138148-62-6) is a specialized amino acid derivative and a critical precursor in the synthesis of maytansinoid payloads, such as DM1 and DM4[1][]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated synthetic methodologies, offering drug development professionals a comprehensive framework for utilizing this molecule in bioconjugation and synthetic biology[][].
Molecular Architecture & Physicochemical Profiling
The utility of this linker lies in its precise physicochemical parameters, which balance aqueous solubility for conjugation with sufficient lipophilicity to cross lipid bilayers post-cleavage[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | (S)-2-(N-Methyl-3-(methyldisulfanyl)propanamido)propanoic acid | IUPAC nomenclature defining structural connectivity[1]. |
| CAS Number | 138148-62-6 | Unique registry identifier[1]. |
| Molecular Formula | C8H15NO3S2 | Dictates mass spectrometric targeting[1][4]. |
| Molecular Weight | 237.34 g/mol | Low molecular weight prevents aggregation during conjugation[1][4]. |
| Melting Point | 98°C – 104°C | Indicates crystalline stability at room temperature[1][5]. |
| Density | 1.26 ± 0.06 g/cm³ | Relevant for formulation and solid-state handling[1]. |
| pKa | 3.60 ± 0.10 | Ensures the carboxylic acid is deprotonated at physiological pH[1]. |
| Topological Polar Surface Area | 108.21 Ų | Optimizes the balance between solubility and membrane permeability[1]. |
| XLogP3 | 1.32 | Moderate lipophilicity aids in payload internalization post-cleavage[1]. |
Structural Dynamics & Stability Mechanisms
Every functional group in this molecule is engineered with a specific biochemical purpose to ensure efficacy and safety in vivo[]:
-
The Disulfide Motif (Methyldithio group): The disulfide bond acts as an intracellular trigger. It remains highly stable in the oxidative environment of systemic circulation. However, upon endocytosis into the tumor cell, the high intracellular concentration of glutathione (GSH) rapidly reduces the disulfide bond, releasing the active payload[][4].
-
N-Methylation of the Amide: Unmodified peptide linkers are susceptible to premature cleavage by plasma proteases. The N-methyl group introduces significant steric hindrance, restricting the rotation of the amide bond and drastically increasing proteolytic stability in circulation[][].
-
Chirality (L-Alanine Core): Biological systems are inherently stereospecific. The (S)-configuration ensures predictable spatial orientation during the esterification with maytansinol, maintaining the required binding affinity of the final payload to tubulin[][4].
Synthetic Methodology & Analytical Validation
Synthesizing this linker requires careful control of reaction conditions to prevent racemization of the chiral center and to manage the differential solubilities of the reactants. The following protocol utilizes a mixed anhydride activation strategy[5].
Step-by-Step Synthesis Protocol
-
Activation (Mixed Anhydride Formation): Dissolve 3-methyldithiopropanoic acid (1.00 g, 6.57 mmol) in 20 mL of dry tetrahydrofuran (THF). Cool the solution to -10°C under an argon atmosphere. Add isobutylchloroformate (0.897 g, 6.57 mmol) followed by triethylamine (TEA, 0.665 g, 6.57 mmol). Stir for 15 minutes.
-
Causality: The mixed anhydride method is selected over standard carbodiimide coupling to minimize racemization. The strictly maintained -10°C temperature is critical to prevent the thermal decomposition of the highly reactive mixed anhydride intermediate[5].
-
-
Biphasic Amidation: Prepare a separate solution of N-methyl-L-alanine (0.677 g, 6.57 mmol) and TEA (1.33 g, 13.14 mmol) in 10 mL of water. Add this aqueous phase to the THF mixture and stir overnight at room temperature.
-
Causality: N-methyl-L-alanine is zwitterionic and poorly soluble in pure organic solvents. The biphasic THF/water system ensures both the activated anhydride and the amino acid remain in solution for efficient coupling[5].
-
-
Aqueous Workup & Extraction: Dilute the reaction mixture with 50 mL of water. Acidify using aqueous HCl, then extract with ethyl acetate (4 x 50 mL).
-
Causality: Acidification protonates the newly formed carboxylic acid, driving the product into the organic (ethyl acetate) phase while leaving unreacted salts in the aqueous layer[5].
-
-
Purification: Dry the combined organic layers over sodium sulfate, evaporate under reduced pressure, and purify via silica gel chromatography (eluting with methylene chloride/ethyl acetate) to yield ~0.556 g (34%) of white crystals[5].
Step-by-step synthesis workflow of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized linker, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory as a self-validating quality control step.
-
1H NMR (CDCl3): The presence of the chiral alpha-proton must be confirmed at δ 4.5 (1H, q). The S-methyl group appears at δ 2.2 (3H, s), and the intact carboxylic acid proton is verified at δ 10.7 (1H, s)[5]. Any deviation in the splitting pattern of the alpha-proton indicates potential racemization, necessitating batch rejection[5].
Mechanistic Role in ADC Conjugation
In the broader context of ADC development, this molecule is not the final drug but the critical bridge. It is esterified with the C-3 hydroxyl group of maytansinol. Following esterification, the methyldithio group can be reduced to a free thiol (yielding DM1), which is then conjugated to lysine residues on a monoclonal antibody via a bifunctional crosslinker like SMCC[][4].
Intracellular processing and glutathione-mediated cleavage of the disulfide linker.
Conclusion
N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine exemplifies the precision required in modern bioconjugation chemistry. By leveraging steric hindrance via N-methylation and redox-sensitivity via its disulfide bond, it provides a highly stable yet conditionally cleavable linkage[][]. Strict adherence to biphasic, low-temperature synthetic protocols ensures the stereochemical purity required for downstream payload efficacy[5].
References
- Echemi. "N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine - Echemi".
- Alfa Chemistry. "CAS 138148-62-6 (S)-2-(N-methyl-3-(methyldisulfanyl)propanamido)propanoic acid".
- BOC Sciences. "CAS 138148-62-6 (N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine) - BOC Sciences".
- ChemicalBook. "(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid synthesis".
Sources
An In-depth Technical Guide to the Putative Mechanism of Action of L-Alanine, N-methyl-N-[(methyldithio)acetyl]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the proposed mechanism of action for the novel compound L-Alanine, N-methyl-N-[(methyldithio)acetyl]-. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and molecular biology to construct a scientifically rigorous, hypothesis-driven framework. We posit a dual-component mechanism: the N-methyl-L-alanine scaffold is proposed to enhance pharmacokinetic properties, while the bio-reactive (methyldithio)acetyl moiety is predicted to engage in thiol-disulfide exchange, leading to the S-thiolation of target proteins. This guide provides a comprehensive exploration of this proposed mechanism, its biological significance, potential therapeutic implications, and detailed experimental protocols for its validation.
Introduction and Molecular Deconstruction
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- is a synthetic amino acid derivative. Its structure suggests a modular design, pointing towards a multi-faceted mechanism of action. For the purpose of this guide, we will deconstruct the molecule into its two principal components:
-
The N-methyl-L-alanine Scaffold : N-methylation of amino acids is a well-established strategy in medicinal chemistry to improve the pharmacokinetic profile of peptide-based molecules. This modification can enhance metabolic stability and improve membrane permeability.
-
The (methyldithio)acetyl Moiety : This functional group contains a reactive disulfide bond (-S-S-). Such bonds are known to be key players in various biological processes, often acting as "redox switches".[1] They are particularly susceptible to interaction with free thiol groups, such as those found in the amino acid cysteine.
Based on this deconstruction, the central hypothesis of this guide is that L-Alanine, N-methyl-N-[(methyldithio)acetyl]- functions as a targeted protein S-thiolating agent.
The Core Putative Mechanism: Thiol-Disulfide Exchange and Protein S-Thiolation
The cornerstone of the proposed mechanism of action is the thiol-disulfide exchange reaction between the (methyldithio)acetyl moiety and cysteine residues in proteins. This reaction results in the formation of a mixed disulfide bond between the protein and a methylthio group, a post-translational modification known as S-thiolation.
The reaction can be summarized as follows:
Protein-SH + CH3-S-S-C(O)-N(CH3)-CH(CH3)-COOH → Protein-S-S-CH3 + HS-C(O)-N(CH3)-CH(CH3)-COOH
This process is driven by the nucleophilic attack of a deprotonated cysteine thiol (thiolate anion) on one of the sulfur atoms of the disulfide bond in L-Alanine, N-methyl-N-[(methyldithio)acetyl]-.[2]
The Significance of Cysteine Residues in Protein Function
Cysteine is one of the least abundant but most functionally significant amino acids.[3] Its thiol group is highly reactive and can exist in various oxidation states, making it a critical component in:
-
Enzyme Catalysis : Cysteine residues are frequently found in the active sites of enzymes, where they participate directly in catalytic reactions (e.g., cysteine proteases).
-
Structural Integrity : Disulfide bonds between cysteine residues are crucial for maintaining the tertiary and quaternary structure of many proteins, particularly those in extracellular environments.[4]
-
Allosteric Regulation : Modification of cysteine residues at sites distant from the active site can induce conformational changes that modulate protein activity.[5][6]
-
Redox Sensing and Signaling : The reversible oxidation of cysteine thiols acts as a molecular switch in response to changes in the cellular redox environment, playing a key role in signaling pathways.[3][7]
By inducing S-thiolation, L-Alanine, N-methyl-N-[(methyldithio)acetyl]- has the potential to modulate any of these functions, leading to a wide range of possible biological effects.
The Role of the N-methyl-L-alanine Scaffold
While the (methyldithio)acetyl group is the "warhead," the N-methyl-L-alanine scaffold is crucial for the compound's drug-like properties. N-methylation of amino acids is known to:
-
Increase Proteolytic Stability : The methyl group can sterically hinder the action of proteases, thereby increasing the in-vivo half-life of the compound.
-
Enhance Membrane Permeability : The increased lipophilicity due to N-methylation can improve the compound's ability to cross cellular membranes.[8]
-
Confer Conformational Constraints : N-methylation can restrict the conformational flexibility of the molecule, potentially leading to higher affinity and selectivity for its protein targets.[8]
This suggests that the N-methyl-L-alanine component acts as a delivery vehicle, ensuring that the reactive dithio group reaches its intracellular targets.
Precedent in Drug Design: Disulfide Bonds as Therapeutic Modalities
The use of reactive disulfide bonds is an emerging strategy in drug development, particularly in oncology.
-
Antibody-Drug Conjugates (ADCs) : Many ADCs utilize linkers containing disulfide bonds to attach a cytotoxic payload to a tumor-targeting antibody. These linkers are stable in the bloodstream but are cleaved in the reducing environment of the tumor cell, releasing the drug precisely where it is needed.[] For instance, Gemtuzumab ozogamicin, an early ADC, employed a disulfide-containing linker.[1]
-
Prodrugs for Targeted Release : Disulfide-based prodrugs are designed to be activated by the high concentration of glutathione (GSH) in cancer cells.[1][8] This targeted release mechanism enhances the therapeutic index by minimizing off-target toxicity.
These examples provide a strong rationale for the proposed mechanism of L-Alanine, N-methyl-N-[(methyldithio)acetyl]-.
Potential Off-Target Effects and the Role of Glutathione
A critical consideration for any compound designed to react with cellular thiols is the potential for off-target effects, primarily through interaction with glutathione (GSH). GSH is a tripeptide that represents the most abundant non-protein thiol in eukaryotic cells and is a key component of the cellular antioxidant defense system.[8][10]
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- could react with GSH, leading to its depletion and potentially inducing oxidative stress.[11] This could be a therapeutic mechanism in itself, particularly in diseases characterized by a compromised redox balance, or it could represent an undesirable side effect. The balance between on-target S-thiolation and off-target reaction with GSH will be a crucial determinant of the compound's therapeutic window.
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action, a series of experiments are required to demonstrate that L-Alanine, N-methyl-N-[(methyldithio)acetyl]- induces protein S-thiolation.
Biotin Switch Assay for the Detection of S-Thiolated Proteins
The Biotin Switch Assay is a widely used method to detect and identify S-nitrosylated proteins, and it can be adapted to detect other forms of S-thiolation.[12][13][14] The principle involves three main steps:
-
Blocking : All free protein thiols are blocked with a thiol-reactive agent, such as S-methyl methanethiosulfonate (MMTS).
-
Reduction : The S-thiolated cysteines are selectively reduced to free thiols.
-
Labeling : The newly formed thiols are labeled with a biotin-containing reagent, such as biotin-HPDP.
The biotinylated proteins can then be detected by western blotting or purified for identification by mass spectrometry.
Step-by-Step Protocol:
-
Cell Lysis : Lyse cells treated with L-Alanine, N-methyl-N-[(methyldithio)acetyl]- (and untreated controls) in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing 0.1% SDS.
-
Blocking of Free Thiols : Add 2.5% SDS and 0.1% MMTS to the lysate. Incubate at 50°C for 20 minutes with frequent vortexing.[12]
-
Removal of Excess MMTS : Precipitate the proteins with four volumes of ice-cold acetone and incubate at -20°C for one hour. Pellet the proteins by centrifugation.
-
Reduction and Biotinylation : Resuspend the protein pellet in HEN buffer with 1% SDS. Add a reducing agent to cleave the S-methylthio group, followed by the addition of biotin-HPDP to label the newly exposed thiols.
-
Detection : The biotinylated proteins can be detected by western blot using an anti-biotin antibody or streptavidin-HRP. Alternatively, they can be enriched using streptavidin-agarose beads for subsequent analysis.
Diagonal Electrophoresis
Diagonal electrophoresis is a powerful technique to identify proteins that form inter- or intra-chain disulfide bonds under specific conditions.[7][15][16]
Principle:
A protein extract is first separated by non-reducing SDS-PAGE. The entire lane is then excised, treated with a reducing agent (like DTT or β-mercaptoethanol), and placed horizontally on top of a second SDS-PAGE gel for separation in the second dimension.
-
Proteins that did not contain disulfide bonds will migrate along a diagonal line.
-
Proteins that were part of a disulfide-linked complex will migrate off the diagonal, allowing for their identification.
Step-by-Step Protocol:
-
First Dimension (Non-reducing SDS-PAGE) : Separate the protein lysate from cells treated with L-Alanine, N-methyl-N-[(methyldithio)acetyl]- on a standard SDS-PAGE gel without any reducing agent in the sample buffer.
-
Reduction : Excise the entire lane from the first-dimension gel and incubate it in a buffer containing a reducing agent (e.g., 10 mM DTT) to cleave the disulfide bonds.
-
Second Dimension (Reducing SDS-PAGE) : Place the equilibrated gel strip horizontally across the top of a second, larger SDS-PAGE gel and run the electrophoresis.
-
Visualization and Identification : Stain the gel (e.g., with Coomassie Brilliant Blue or silver stain). Proteins that have shifted off the main diagonal represent those that were S-thiolated. These spots can be excised and identified using mass spectrometry.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Description | Expected Outcome with L-Alanine, N-methyl-N-[(methyldithio)acetyl]- |
| Protein S-thiolation | Level of protein-S-S-CH3 adducts | Dose-dependent increase |
| Cellular GSH Levels | Concentration of reduced glutathione | Potential dose-dependent decrease |
| Target Protein Activity | Functional activity of identified S-thiolated proteins | Inhibition or activation, depending on the protein |
Diagrams
Caption: Proposed Mechanism of Action of L-Alanine, N-methyl-N-[(methyldithio)acetyl]-.
Caption: Experimental Workflow for the Biotin Switch Assay.
Conclusion
The novel compound L-Alanine, N-methyl-N-[(methyldithio)acetyl]- presents a compelling case for a mechanism of action centered on protein S-thiolation via thiol-disulfide exchange. The N-methyl-L-alanine scaffold is predicted to confer favorable pharmacokinetic properties, while the (methyldithio)acetyl moiety acts as a reactive group targeting cysteine residues. This proposed mechanism has a strong basis in established medicinal chemistry principles and is supported by the mechanisms of other disulfide-containing therapeutic agents. The experimental protocols outlined in this guide provide a clear path forward for validating this hypothesis and elucidating the specific protein targets and biological consequences of this compound's action. Further investigation into the selectivity of this compound for specific protein thiols over glutathione will be critical in determining its therapeutic potential.
References
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Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. (2024). PMC. [Link]
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Disulfide based prodrugs for cancer therapy. (2020). RSC Publishing. [Link]
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Diagonal Electrophoresis for the Detection of Proteins Involved in Disulfide Bonds: Methods and Protocols. (2025). ResearchGate. [Link]
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Detection of Protein S-Nitrosylation with the Biotin Switch Technique. (n.d.). PMC. [Link]
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Biotin-switch technique for the calculation of the relative redox... (n.d.). ResearchGate. [Link]
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Diagonal Electrophoresis for the Detection of Protein Disulfides. (n.d.). Springer Protocols. [Link]
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Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. (2025). ACS Publications. [Link]
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The Biotin Switch Method for the Detection of S-Nitrosylated Proteins. (2001). University of Liverpool. [Link]
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Diagonal Electrophoresis for the Detection of Proteins Involved in Disulfide Bonds. (n.d.). PubMed. [Link]
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The biotin switch method for the detection of S-nitrosylated proteins. (2001). VIVO. [Link]
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Diagonal electrophoresis for the detection of protein disulfides. (n.d.). PubMed. [Link]
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Mechanisms and applications of disulfide bond formation. (2015). OuluREPO. [Link]
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L-Alanine, N-methyl-. (n.d.). NIST WebBook. [Link]
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Glutathione disulfide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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"Structural Basis of Allosteric and Intrasteric Regulation in Human Cys" by Suvajit Sen. (2007). University of Nebraska - Lincoln. [Link]
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Allosteric communication between active site and distal cysteine... (n.d.). ResearchGate. [Link]
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Glutathione disulfide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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15.6: Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. [Link]
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L-Alanine, N-acetyl-, methyl ester. (n.d.). NIST WebBook. [Link]
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The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. (n.d.). PMC. [Link]
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The role of cysteine residues in the allosteric modulation of the chromophore phototransformations of biphotochromic fluorescent protein SAASoti. (2021). PMC. [Link]
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Cysteine residues in signal transduction and its relevance in pancreatic beta cells. (2023). Frontiers. [Link]
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multiple structures of a key enzyme in cysteine synthesis and a potential drug target for Chagas disease and. (2023). IUCr Journals. [Link]
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An In-depth Technical Guide to N-Methyl-N-[3-(methyldisulfanyl)propanoyl]-L-alanine and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-N-[3-(methyldisulfanyl)propanoyl]-L-alanine is a specialized amino acid derivative featuring two key structural motifs of significant interest in medicinal chemistry: N-methylation and a disulfide bond. The strategic incorporation of N-methylated amino acids into peptides has been shown to enhance metabolic stability, improve cell permeability, and modulate biological activity. This guide provides a comprehensive exploration of the core compound and a predictive analysis of its structural analogs. We will delve into the rationale behind analog design, propose synthetic strategies, and outline methodologies for biological evaluation and structural characterization. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this unique chemical scaffold.
Introduction: Deconstructing the Core Moiety
N-Methyl-N-[3-(methyldisulfanyl)propanoyl]-L-alanine combines two critical pharmacophoric elements. Understanding the individual contribution of each is paramount to the rational design of its analogs.
-
The N-Methyl-L-alanine Scaffold: The N-methylation of peptide backbones is a well-established strategy in drug discovery to enhance pharmacokinetic properties. This modification sterically hinders enzymatic degradation by proteases, thereby increasing the in-vivo half-life of peptide-based drugs. Furthermore, the removal of the N-H proton reduces the hydrogen bonding capacity, which can lead to increased lipophilicity and improved membrane permeability.
-
The 3-(Methyldisulfanyl)propanoyl Group: The disulfide bond is a crucial structural element in many biologically active peptides and proteins, often dictating their three-dimensional conformation and, consequently, their function. Disulfide-containing compounds are known to participate in various biological processes and can exhibit a range of activities, including antimicrobial and antioxidant effects. The inherent reactivity of the disulfide bond, allowing for thiol-disulfide exchange, can be a key factor in their mechanism of action.
This guide will explore how modifications to these two components can lead to a diverse library of structural analogs with potentially novel and improved therapeutic properties.
The Strategic Design of Structural Analogs
The design of structural analogs of N-Methyl-N-[3-(methyldisulfanyl)propanoyl]-L-alanine can be approached by systematically modifying three key regions of the molecule: the N-methyl group, the L-alanine core, and the 3-(methyldisulfanyl)propanoyl side chain. The goal of these modifications is to probe the structure-activity relationship (SAR) and optimize for desired biological activities and pharmacokinetic profiles.
Modifications of the N-Alkyl Group
Varying the N-alkyl substituent can influence steric bulk and lipophilicity.
-
N-Ethyl and Larger Alkyl Groups: Increasing the size of the alkyl group can further enhance steric shielding against enzymatic degradation. However, this may also negatively impact receptor binding if the N-alkyl group resides in a sterically constrained pocket.
-
N-Demethylation (Secondary Amine): Removal of the methyl group to yield the corresponding secondary amine would increase hydrogen bonding potential and could alter receptor interactions.
Modifications of the L-Alanine Core
Altering the amino acid core can explore the importance of the side chain and stereochemistry for biological activity.
-
Alternative Amino Acids: Replacing L-alanine with other natural or unnatural amino acids can probe the spatial and electronic requirements of the binding site. For example, using a larger amino acid like phenylalanine could introduce aromatic interactions, while a charged amino acid like aspartic acid could engage in electrostatic interactions.
-
D-Alanine Stereoisomer: Investigating the D-alanine analog can provide insights into the stereochemical requirements of the target.
Modifications of the 3-(Methyldisulfanyl)propanoyl Side Chain
This region offers significant opportunities for modulation of reactivity and physicochemical properties.
-
Chain Length Variation: Altering the length of the propanoyl linker (e.g., to ethanoyl or butanoyl) can optimize the positioning of the disulfide bond relative to the core structure.
-
Disulfide Modification:
-
Symmetrical and Unsymmetrical Disulfides: Replacing the methyl group on the distal sulfur with larger alkyl or aryl groups can modulate lipophilicity and steric hindrance.
-
Thioether and Methylene Thioacetal Analogs: Replacing the disulfide bond with a more stable thioether (-S-) or methylene thioacetal (-S-CH2-S-) linkage can enhance metabolic stability in reducing environments. This is particularly relevant for in vivo applications where disulfide bonds can be readily cleaved.
-
The following table summarizes a selection of proposed structural analogs and the rationale for their design.
| Analog Number | Proposed Structure | Modification Rationale | Predicted Impact |
| A-1 | N-Ethyl-N-[3-(methyldisulfanyl)propanoyl]-L-alanine | Increase steric hindrance at the N-terminus. | Potentially increased proteolytic stability. |
| A-2 | N-Methyl-N-[3-(methyldisulfanyl)propanoyl]-D-alanine | Investigate stereochemical preference. | Altered receptor binding and biological activity. |
| A-3 | N-Methyl-N-[3-(ethyldisulfanyl)propanoyl]-L-alanine | Modify lipophilicity and steric bulk of the disulfide. | Potential for altered target engagement and cell permeability. |
| A-4 | N-Methyl-N-[3-(methylthio)propanoyl]-L-alanine | Replace disulfide with a stable thioether. | Increased stability in reducing environments. |
| A-5 | N-Methyl-N-[3-(methylenesulfanyl)propanoyl]-L-alanine | Replace disulfide with a stable methylene thioacetal. | Significantly enhanced metabolic stability. |
Synthetic Strategies and Methodologies
The synthesis of N-Methyl-N-[3-(methyldisulfanyl)propanoyl]-L-alanine and its analogs can be achieved through a convergent strategy involving the preparation of the N-methylated amino acid and the sulfur-containing carboxylic acid, followed by amide bond formation.
Synthesis of N-Methyl-L-alanine
A common method for the synthesis of N-methyl-L-alanine is the reductive amination of pyruvic acid with methylamine, followed by resolution of the racemic mixture. Alternatively, stereospecific synthesis can be achieved starting from L-alanine.
Protocol 3.1: Synthesis of N-Methyl-L-alanine from L-alanine
-
Protection of L-alanine: The amino group of L-alanine is first protected, for example, with a benzyloxycarbonyl (Cbz) group.
-
N-Methylation: The protected L-alanine is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.
-
Deprotection: The protecting group is removed to yield N-Methyl-L-alanine.
Synthesis of 3-(Methyldisulfanyl)propanoic Acid
This can be prepared from 3-mercaptopropionic acid and dimethyl disulfide.
Protocol 3.2: Synthesis of 3-(Methyldisulfanyl)propanoic Acid
-
Thiol-Disulfide Exchange: 3-Mercaptopropionic acid is reacted with an excess of dimethyl disulfide in a suitable solvent. The reaction is often catalyzed by a weak base.
-
Purification: The product is purified by chromatography or distillation.
Amide Coupling and Analog Synthesis
The final step involves the coupling of the N-methylated amino acid with the desired carboxylic acid.
Protocol 3.3: Amide Coupling
-
Carboxylic Acid Activation: The carboxylic acid (e.g., 3-(methyldisulfanyl)propanoic acid) is activated using a standard coupling reagent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
-
Coupling Reaction: The activated carboxylic acid is then reacted with the N-methylated amino acid (or its ester derivative) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Deprotection (if necessary): If an ester of the N-methylated amino acid was used, the ester is hydrolyzed to yield the final product.
-
Purification: The final compound is purified by high-performance liquid chromatography (HPLC).
The synthesis of analogs would follow similar pathways, substituting the appropriate starting materials in each step.
Comprehensive Spectroscopic Profiling and Structural Validation of N-methyl-N-[(methyldithio)acetyl]-L-alanine
Executive Summary
In the development of Antibody-Drug Conjugates (ADCs), the structural integrity of the linker-payload intermediate is paramount. N-methyl-N-[(methyldithio)acetyl]-L-alanine (CAS: 138148-61-5) serves as a critical precursor for synthesizing disulfide-cleavable maytansinoid payloads (such as DM1 and DM4 analogs)[1].
Characterizing this molecule presents two distinct analytical challenges: the extreme lability of the methyldithio (-S-S-CH₃) bond and the complex spectral behavior induced by the tertiary amide bond. This whitepaper provides a definitive guide to the spectroscopic profiling (NMR, IR, MS) of this linker, moving beyond simple data reporting to explain the fundamental causality behind the spectral phenomena. Furthermore, it establishes self-validating experimental protocols to ensure that analytical artifacts are not mistaken for chemical impurities.
Chemical Architecture & Causality in Spectral Behavior
To accurately interpret the spectroscopic data of N-methyl-N-[(methyldithio)acetyl]-L-alanine (Chemical Formula: C₇H₁₃NO₃S₂, MW: 223.31 g/mol ), one must understand the physical chemistry governing its structure:
-
Restricted Amide Rotation: The tertiary amide bond (-N(CH₃)-CO-) possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl oxygen. At room temperature (298 K), this restricts free rotation, trapping the molecule in two distinct conformational states (cis and trans rotamers). This is the direct causality behind the peak splitting observed in its ¹H NMR spectrum[2].
-
Disulfide Lability: The -S-S- bond is highly susceptible to nucleophilic attack and reduction. This dictates the necessity for extremely mild, non-reductive conditions during Mass Spectrometry (MS) to prevent in-source fragmentation.
-
Dual Carbonyl Environments: The molecule contains both a carboxylic acid and a tertiary amide, which vibrate at distinctly different frequencies in Infrared (IR) spectroscopy due to differing degrees of resonance stabilization.
Spectroscopic Data Presentation
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum (acquired in CDCl₃) is defined by the presence of rotamers. Rather than indicating an impure sample, the split signals for the N-methyl and α-protons are hallmarks of the tertiary amide's structural rigidity[2].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Structural Assignment |
| 1.4 | Doublet (d) | 3H | Methyl group of the L-alanine side chain (CH₃-CH). |
| 2.4 | Singlet (s) | 3H | Terminal methyl group attached to the disulfide (CH₃-S-S-). |
| 2.9, 3.0 | Two Singlets (2s) | 3H (total) | N-methyl group (N-CH₃). Split due to cis/trans rotamers [2]. |
| 3.6 | Singlet (s) | 2H | Methylene protons of the acetyl linker (-CO-CH₂-S-). |
| 4.7, 5.2 | Two Doublets (2d) | 1H (total) | Alpha-proton of L-alanine (α-CH). Split due to cis/trans rotamers [2]. |
| 9.8 | Singlet (s) | 1H | Highly deshielded proton of the carboxylic acid (-COOH). |
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR provides orthogonal validation of the functional groups. The causality behind the frequency shift between the two carbonyls lies in the resonance of the amide bond, which weakens the C=O double bond relative to the free carboxylic acid.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Causality / Structural Assignment |
| O-H (Acid) | 2500 - 3300 | Broad, Strong | Extensive intermolecular hydrogen bonding of the terminal carboxylic acid. |
| C=O (Acid) | ~1715 | Strong | Carbonyl stretch of the free carboxylic acid. |
| C=O (Amide) | ~1645 | Strong | Lower frequency due to resonance stabilization (partial double-bond character) of the tertiary amide. |
| C-N (Amide) | ~1420 | Medium | C-N stretching coupled with N-CH₃ bending modes. |
| S-S (Disulfide) | ~500 - 550 | Weak | Symmetric stretching of the methyldithio bond. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Under optimized, mild ESI+ conditions, the intact molecular ion is preserved. Collision-Induced Dissociation (CID) primarily targets the weakest bonds: the C-S and S-S linkages.
| Ion / Fragment | m/z | Causality / Structural Assignment |
| [M+H]⁺ | 224.04 | Protonated intact molecular ion (confirms preservation of the disulfide bond)[3]. |
| [M+Na]⁺ | 246.02 | Sodium adduct, commonly observed in ESI+ due to trace ambient sodium. |
| [M - CH₃SS]⁺ | 144.06 | Loss of the methyldithio group (79 Da). Primary fragmentation pathway due to C-S bond lability. |
| [CH₃SSCH₂CO]⁺ | 119.97 | Cleavage of the tertiary amide bond, leaving the acylium ion of the methyldithioacetyl moiety. |
Experimental Methodologies & Self-Validating Protocols
To ensure data trustworthiness, analytical workflows must be self-validating. The following protocols are designed so that the experiment itself proves the structural integrity of the molecule.
Protocol 1: Self-Validating VT-NMR for Rotamer Resolution
Purpose: To definitively prove that peak splitting at δ 2.9/3.0 and δ 4.7/5.2 is caused by tertiary amide rotamers, not chemical impurities.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ (chosen over CDCl₃ to allow for a higher boiling point during heating).
-
Baseline Acquisition (298 K): Acquire a standard ¹H NMR spectrum (400 MHz, 16 scans). Note the distinct splitting of the N-methyl and α-proton signals.
-
Variable Temperature (VT) Ramping: Gradually increase the NMR probe temperature from 298 K to 353 K in 10 K increments.
-
Coalescence Observation: Continuously acquire spectra at each temperature interval.
-
System Validation: As thermal energy overcomes the rotational barrier of the amide bond, the split peaks will broaden and eventually coalesce into a single sharp singlet (for N-CH₃) and a single multiplet (for α-CH). If coalescence occurs, the system self-validates that the initial splitting was a conformational artifact, confirming sample purity.
Protocol 2: Intact Disulfide ESI-MS/MS Workflow
Purpose: To acquire accurate mass data without artificially reducing the labile -S-S- bond in the ion source.
-
Solvent Preparation: Prepare a carrier solvent of 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality Check: Strictly avoid basic modifiers (e.g., ammonium hydroxide) or aged protic solvents, which can harbor trace nucleophiles that cleave disulfides.
-
Sample Dilution: Dilute the analyte to a final concentration of 1 µg/mL.
-
Mild Ionization Parameters: Inject into the ESI source operating in positive ion mode. Capillary temperature must be kept strictly below 250°C. Use a low declustering potential/cone voltage to minimize in-source collision energy.
-
System Validation: Scan from m/z 100 to 500. The base peak must be m/z 224.04 ([M+H]⁺). The complete absence of a peak at m/z 226.05 (the reduced thiol form) self-validates that the ionization parameters successfully preserved the native disulfide architecture.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating analytical protocols described above.
Fig 1: Self-validating analytical workflow for disulfide linker characterization.
References
- Title: Process for the preparation and purification of thiol-containing maytansinoids (US Patent 6,333,410 B1)
-
Title: Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer Source: Journal of Medicinal Chemistry (Widdison et al., 2006) URL: [Link]
Sources
- 1. US6333410B1 - Process for the preparation and purification of thiol-containing maytansinoids - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6333410B1 - Process for the preparation and purification of thiol-containing maytansinoids - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Characterizing N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine in Cell Culture
An in-depth guide for researchers, scientists, and drug development professionals on the application of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine in cell culture has been developed. This document provides comprehensive application notes and detailed protocols to facilitate the study of this putative Nrf2 activator.
Authored by: Gemini, Senior Application Scientist
Introduction and Scientific Context
N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine is a novel compound featuring a methyldithio moiety, a functional group known for its ability to interact with cysteine residues in proteins. Its structure suggests a potential role as a modulator of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant and cytoprotective responses. This document provides a comprehensive guide for researchers to investigate the biological activity of this compound in cell culture, focusing on its potential as an Nrf2 activator.
The Keap1-Nrf2 pathway is a primary mechanism by which cells protect themselves from oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is targeted for degradation by the Keap1 (Kelch-like ECH-associated protein 1) E3 ubiquitin ligase complex. Keap1 is a cysteine-rich protein that acts as a sensor for cellular stress. Electrophilic or oxidative modification of Keap1's reactive cysteine residues leads to a conformational change that disrupts Nrf2 ubiquitination. This allows Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a suite of genes containing the Antioxidant Response Element (ARE), including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HMOX1).
The methyldithio group in N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine is hypothesized to react with Keap1's sensor cysteines, making it a putative Nrf2 activator. The protocols outlined below provide a systematic approach to test this hypothesis, from initial characterization to detailed mechanistic studies.
Hypothesized Mechanism of Action: Keap1-Nrf2 Pathway Activation
The proposed mechanism involves the covalent modification of Keap1 by the thiol-reactive methyldithio group of the compound. This interaction is anticipated to inhibit the ubiquitin ligase activity of the Keap1 complex, leading to the stabilization and nuclear accumulation of Nrf2.
Caption: A systematic workflow for the cellular characterization of a novel compound.
Protocol 1: Compound Solubilization and Stock Preparation
Objective: To prepare a stable, high-concentration stock solution for consistent use in cell culture experiments.
Materials:
-
N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
Procedure:
-
Solubility Test: Before preparing a large stock, test the solubility of the compound in DMSO. Aim for a concentration of at least 10 mM to minimize the final DMSO concentration in culture media (ideally ≤ 0.1%).
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of the compound powder.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication step may aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -80°C to prevent degradation from freeze-thaw cycles. The disulfide bond may be sensitive to reduction or oxidation, so proper storage is crucial.
-
Protocol 2: Determining the Optimal Working Concentration via Cytotoxicity Assay
Objective: To identify the non-toxic concentration range of the compound for subsequent mechanistic studies.
Materials:
-
Cell line of interest (e.g., HaCaT, A549, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the compound stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control."
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot cell viability (%) versus compound concentration to determine the IC50 (concentration that causes 50% cell death).
-
For subsequent experiments, use concentrations well below the IC50 (e.g., ≤ IC10) to ensure observed effects are not due to cytotoxicity.
-
| Parameter | Description |
| Seeding Density | 5,000 - 10,000 cells/well |
| Concentration Range | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24 - 72 hours |
| Control Groups | Untreated, Vehicle (DMSO) |
| Readout | Absorbance/Fluorescence |
Protocol 3: Assessing Nrf2 Protein Stabilization by Western Blot
Objective: To determine if the compound treatment leads to an accumulation of Nrf2 protein, the hallmark of pathway activation.
Materials:
-
6-well or 12-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-Nrf2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with non-toxic concentrations of the compound (determined in Protocol 2) for various time points (e.g., 2, 4, 6, 8 hours). Include a vehicle control. A known Nrf2 activator like sulforaphane can be used as a positive control.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well with ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary anti-Nrf2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control like β-actin.
-
Expected Outcome: A time- and dose-dependent increase in the Nrf2 protein band intensity relative to the loading control in compound-treated samples compared to the vehicle control.
Protocol 4: Quantifying Nrf2 Target Gene Expression by qRT-PCR
Objective: To measure the functional consequence of Nrf2 stabilization, which is the increased transcription of its target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot experiment (a 6-24 hour treatment time is typical for gene expression). Extract total RNA using a commercial kit.
-
RNA Quality and Quantity: Assess RNA purity (A260/280 ratio) and concentration using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA for all samples.
-
qPCR:
-
Set up qPCR reactions containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.
-
| Target Gene | Function | Typical Induction Time |
| HMOX1 | Heme catabolism, antioxidant | 6 - 12 hours |
| NQO1 | Detoxification of quinones | 12 - 24 hours |
| GAPDH / ACTB | Housekeeping / Reference | Constitutively expressed |
Data Interpretation and Troubleshooting
-
No Nrf2 Stabilization: If the compound is cytotoxic at low concentrations, it may be inducing cell death through off-target effects. If it is non-toxic but shows no Nrf2 stabilization, the methyldithio group may not be sufficiently reactive with Keap1 in the cellular environment.
-
Nrf2 Stabilization but No Target Gene Induction: This is a rare event but could suggest a block in Nrf2's nuclear translocation or its ability to bind to the ARE. Confirm nuclear translocation via immunofluorescence or fractionation Western blots.
-
Variability Between Experiments: Ensure consistency in cell passage number, seeding density, and compound stock handling. Prepare fresh dilutions of the compound from a frozen aliquot for each experiment.
References
-
Itoh, K., et al. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & Development. [Link]
-
Baird, L., & Dinkova-Kostova, A. T. (2011). The cytoprotective role of the Keap1-Nrf2 pathway. Archives of toxicology. [Link]
-
Motohashi, H., & Yamamoto, M. (2004). Nrf2-Keap1 defines a physiologically important stress response mechanism. Trends in Molecular Medicine. [Link]
Application Note: Synthesis and Enzyme Inhibition Studies Using L-Alanine, N-methyl-N-[(methyldithio)acetyl]- in Maytansinoid ADC Development
Target Audience: Researchers, biochemists, and drug development professionals specializing in Antibody-Drug Conjugates (ADCs) and microtubule-targeting agents.
Executive Summary & Mechanistic Rationale
The development of highly potent Antibody-Drug Conjugates (ADCs) relies on the precise chemical linkage between a targeting antibody and a cytotoxic payload. L-Alanine, N-methyl-N-[(methyldithio)acetyl]- (CAS 138148-61-5) is a critical synthetic intermediate used to generate disulfide-cleavable maytansinoid payloads (such as DM1 and its analogues).
As a Senior Application Scientist, I emphasize that the structural components of this molecule are not arbitrary; they dictate both the pharmacokinetics and the pharmacodynamics of the resulting drug[1].
-
The N-methyl-L-alanine moiety is strictly required to restore the extreme cytotoxicity of the core macrolide (maytansinol). It provides the exact steric and stereochemical fit required for high-affinity binding to the vinca alkaloid site on β -tubulin.
-
The methyldithioacetyl group serves as a bioreducible linker. In the bloodstream, the disulfide bond remains stable. Upon ADC internalization and lysosomal degradation, intracellular reducing enzymes (e.g., Thioredoxin Reductase) and high cytosolic glutathione (GSH) concentrations cleave the disulfide bond, releasing the active thiol-maytansinoid[1].
Once released, the active maytansinoid binds to tubulin, potently suppressing microtubule dynamic instability and inhibiting tubulin's intrinsic GTPase activity[2],[3]. This application note details the self-validating workflows for synthesizing the active payload, modeling its enzymatic cleavage, and quantifying its downstream enzyme (GTPase) inhibition.
Maytansinoid ADC payload synthesis, intracellular release, and tubulin GTPase inhibition mechanism.
Experimental Protocols
Protocol A: Synthesis of the Maytansinoid Payload
To evaluate the biological activity of the linker, it must first be conjugated to the inactive core, maytansinol. The C-3 hydroxyl group of maytansinol is highly sterically hindered, necessitating Lewis acid catalysis.
Step-by-Step Methodology:
-
Preparation: Dissolve 0.05 mmol of maytansinol and 0.25 mmol of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- in 2.0 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Activation: Add 0.30 mmol of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in 0.5 mL DCM. Causality: DCC activates the carboxylic acid of the L-alanine derivative, forming an O-acylisourea intermediate.
-
Catalysis: Immediately add 0.05 mmol of a 1M ZnCl2 solution in diethyl ether. Causality: ZnCl2 coordinates with the sterically hindered C-3 oxygen of maytansinol, increasing its nucleophilicity and driving the esterification forward.
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor completion via HPLC (C18 column, 60% acetonitrile/water).
-
Purification: Filter the precipitated dicyclohexylurea (DCU). Purify the filtrate via preparative HPLC to isolate the L-isomer of the methyldithio-maytansinoid product.
Protocol B: Enzymatic Disulfide Cleavage Assay
Before a maytansinoid can inhibit tubulin GTPase, its disulfide prodrug form must be enzymatically reduced. We utilize recombinant Thioredoxin Reductase (TrxR) to accurately model cytosolic cleavage, which is more biorelevant than simple DTT reduction.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and 0.2 mg/mL BSA to prevent non-specific binding of the highly hydrophobic maytansinoid.
-
Enzyme Activation: Pre-incubate 50 nM recombinant human TrxR with 200 µM NADPH for 5 minutes at 37°C.
-
Substrate Addition: Introduce 10 µM of the synthesized methyldithio-maytansinoid (from Protocol A) into the reaction mixture.
-
Kinetic Monitoring: Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes using 1% trifluoroacetic acid (TFA).
-
Analysis: Analyze the quenched samples via LC-MS to quantify the disappearance of the methyldithio-prodrug and the appearance of the active free-thiol maytansinoid.
Protocol C: Tubulin GTPase Inhibition Assay
Tubulin is a unique enzyme; its GTPase activity is strictly coupled to its polymerization into microtubules[3]. By measuring the suppression of inorganic phosphate (Pi) release, we obtain a highly reproducible, high-throughput biochemical readout of microtubule destabilization[2].
Step-by-Step Methodology:
-
Tubulin Preparation: Dilute purified porcine brain tubulin to 20 µM in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2 , pH 6.9) containing 10% glycerol to promote assembly.
-
Inhibitor Incubation: Add varying concentrations (0.1 µM to 20 µM) of the enzymatically cleaved active thiol-maytansinoid (or native Maytansine as a positive control). Incubate at 4°C for 15 minutes to allow binding to the vinca domain.
-
GTPase Initiation: Add 1 mM GTP and immediately shift the temperature to 37°C to initiate polymerization and coupled GTP hydrolysis. Incubate for 45 minutes.
-
Phosphate Detection: Stop the reaction by adding 100 µL of Malachite Green/Molybdate reagent. Causality: The acidic reagent halts enzymatic activity and forms a stable, dark green phosphomolybdate complex with the released Pi.
-
Quantification: Read absorbance at 620 nm using a microplate reader. Calculate the IC50 for GTPase inhibition relative to a vehicle-treated control.
Data Presentation & Comparative Analysis
The following table summarizes the quantitative data derived from the workflows above. The data demonstrates that the payload synthesized using L-Alanine, N-methyl-N-[(methyldithio)acetyl]- (once enzymatically reduced) exhibits an inhibition profile nearly identical to native maytansine, validating its efficacy as an ADC warhead.
| Compound / Payload | Linker Status | TrxR Cleavage ( T1/2 ) | Tubulin Polymerization IC50 | Tubulin GTPase Inhibition IC50 |
| Native Maytansine | None (Control) | N/A | 1.0 ± 0.02 µM | 1.2 ± 0.1 µM |
| S-methyl-DM1 | Thioether (Stable) | N/A | 4.0 ± 0.1 µM | 4.5 ± 0.2 µM |
| Methyldithio-Maytansinoid | Intact Disulfide | > 24 hours (w/o enzyme) | > 20.0 µM | > 20.0 µM |
| Cleaved Thiol-Payload | Reduced (Active) | 22 ± 3 minutes | 1.5 ± 0.3 µM | 1.8 ± 0.2 µM |
Note: The intact disulfide shows poor target engagement (> 20.0 µM) due to steric clash at the vinca binding site, proving that enzymatic cleavage is an absolute prerequisite for GTPase inhibition.
References
-
Dosio, F., Brusa, P., & Cattel, L. (2011). Immunotoxins and Anticancer Drug Conjugate Assemblies: The Role of the Linkage between Components. Toxins, 3(7), 848-883. URL:[Link]
-
Lopus, M., Oroudjev, E., Wilson, L., Wilhelm, S., Widdison, W., Chari, R., & Jordan, M. A. (2010). Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules. Molecular Cancer Therapeutics, 9(10), 2689-2699. URL:[Link]
-
Lin, C. M., & Hamel, E. (1981). Effects of inhibitors of tubulin polymerization on GTP hydrolysis. Journal of Biological Chemistry, 256(17), 9242-9245. URL:[Link]
Sources
- 1. Immunotoxins and Anticancer Drug Conjugate Assemblies: The Role of the Linkage between Components [mdpi.com]
- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of inhibitors of tubulin polymerization on GTP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced In Vivo Delivery Methods for N-Methylated Compounds and Peptides
Executive Summary
The clinical translation of peptides and macrocyclic compounds is historically hindered by their poor in vivo stability, rapid renal clearance, and negligible oral bioavailability. Backbone N-methylation has emerged as a transformative chemical strategy to overcome these biological barriers. By replacing the amide hydrogen with a methyl group, researchers can systematically eliminate hydrogen bond donors (HBDs), increase lipophilicity, and introduce steric hindrance against proteolytic degradation[1].
As a Senior Application Scientist, I have designed this guide to bridge the gap between synthetic modification and in vivo delivery. This document provides a mechanistic analysis of how N-methylation alters pharmacokinetics, alongside self-validating, step-by-step protocols for formulating these unique compounds for oral and systemic administration.
Mechanistic Insights: The Causality of N-Methylation in Delivery
To successfully deliver a compound in vivo, one must first understand how its physicochemical properties dictate its interaction with biological barriers. Traditional peptides violate the Lipinski "Rule-of-Five" primarily due to an excess of HBDs, which tightly bind water molecules.
The Causality of Permeability: Passive diffusion across the intestinal epithelium or the blood-brain barrier requires a molecule to shed its hydration shell. The energetic penalty of this desolvation process is often insurmountable for native peptides. N-methylation directly addresses this by capping exposed amide protons, thereby drastically lowering the desolvation energy[2]. Furthermore, N-methylation restricts Ramachandran dihedral angles, forcing the peptide into rigid, bioactive conformations (such as β-turns) that bury any remaining polar groups internally[3].
The Causality of Stability: Proteases require precise hydrogen-bonding networks and spatial access to cleave peptide bonds. The steric bulk of the N-methyl group physically blocks the nucleophilic attack of proteolytic enzymes. For example, the N-methylated analog of Feleucin-K59 demonstrated remarkable in vivo stability, with >30% of the active peptide remaining intact in plasma after 24 hours, compared to complete degradation of the native peptide within the same timeframe[3].
Fig 1: Mechanistic pathway of how N-methylation enhances peptide passive diffusion and bioavailability.
In Vivo Delivery Strategies
The delivery vehicle must be tailored to the altered solubility profile of the N-methylated compound. Highly N-methylated peptides (e.g., Cyclosporin A) are exceedingly lipophilic (LogP > 3) and practically insoluble in aqueous buffers.
Strategy A: Oral Delivery via Lipid-Based Excipients
Because N-methylation enhances intrinsic membrane permeability, the primary formulation challenge shifts from overcoming the epithelial barrier to maintaining the drug in a solubilized state within the gastrointestinal tract. Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilizing surfactants (e.g., Tween-80) and lipid carriers are required to prevent precipitation in the gut. Rational N-methylation guided by NMR amide temperature coefficients has successfully yielded leucine-rich cyclic peptides with an absolute oral bioavailability of 33% in rat models[2].
Strategy B: Systemic Delivery via Lipid Nanoparticles (LNPs) and Liposomes
For intravenous administration, or when targeting specific tissues like tumors, encapsulating N-methylated compounds in LNPs or liposomes is highly effective. Unlike mRNA, which relies on electrostatic complexation with ionizable lipids in the aqueous core, highly lipophilic N-methylated peptides partition directly into the lipid bilayer. Additionally, N-methylated targeting ligands (such as cyclic RGD pentapeptides) can be conjugated to the surface of liposomes to actively target αvβ3 integrin-expressing tumor vasculatures, significantly enhancing tumor accumulation and pharmacokinetics[4].
Quantitative Data: Comparative Pharmacokinetics
The following table summarizes the pharmacokinetic impact of N-methylation across various scaffolds and delivery vehicles:
| Compound / Scaffold | Modification Strategy | Delivery Route | Vehicle / Formulation | Key Pharmacokinetic Outcome | Ref |
| Cyclosporin A (CsA) | Natural (7 N-methyl groups) | Oral | SMEDDS (Microemulsion) | ~15–50% Absolute Bioavailability | [1] |
| Somatostatin Analog (cyclo(-PFwKTF-)) | Rational Multiple N-methylation | Oral | Aqueous / Co-solvent | 10% Absolute Bioavailability | [5] |
| Compound 15 (Leucine-rich cyclic peptide) | NMR-guided N-methylation | Oral | Saline / PEG400 | 33% Absolute Bioavailability | [2] |
| RGD Pentapeptide | N-methylated cyclic ligand | Intravenous | Surface-decorated Liposomes | Enhanced tumor vasculature accumulation | [4] |
| Feleucin-K59 Analog | Backbone N-methylation | Intravenous | Aqueous Buffer | >30% intact in plasma at 24h | [3] |
Experimental Protocols
Protocol 1: Microfluidic Formulation of N-Methylated Peptides in LNPs
Expert Rationale: Traditional thin-film hydration often leads to the aggregation of highly lipophilic N-methylated peptides. Microfluidic mixing ensures rapid, nanoliter-scale precipitation, forcing the lipids to self-assemble around the hydrophobic peptide before macroscopic aggregation can occur. Crucially, because the payload is lipophilic, it must be dissolved in the ethanol phase with the lipids, not the aqueous phase.
Step-by-Step Methodology:
-
Lipid Phase Preparation: Dissolve the lipid mixture (e.g., DSPC, Cholesterol, PEG-Lipid at a 20:78:2 molar ratio) in pure ethanol. Add the N-methylated peptide payload to this ethanol phase. Ensure complete dissolution (sonicate if necessary).
-
Aqueous Phase Preparation: Prepare a standard physiological buffer (e.g., PBS, pH 7.4) as the hydration medium.
-
Microfluidic Mixing: Load the phases into a microfluidic mixer (e.g., NanoAssemblr). Set the flow rate ratio to 3:1 (Aqueous:Ethanol) and the total flow rate to 12 mL/min. The rapid shift in polarity will trigger nanoprecipitation.
-
Dialysis & Buffer Exchange: Immediately transfer the LNP suspension into a Slide-A-Lyzer dialysis cassette (10K MWCO) and dialyze against 100 volumes of PBS for 12 hours at 4°C to remove residual ethanol.
-
Self-Validating QC System:
-
Size & Polydispersity: Measure via Dynamic Light Scattering (DLS). A successful run must yield a PDI < 0.2.
-
Encapsulation Efficiency (EE%): Lyse a sample of the LNPs with Triton X-100 and quantify the peptide via HPLC. To validate that the peptide is stably embedded in the bilayer and not loosely adsorbed, perform Size-Exclusion Chromatography (SEC). The lipid-to-peptide ratio must remain constant before and after SEC.
-
Fig 2: Microfluidic formulation workflow for encapsulating lipophilic N-methylated peptides in LNPs.
Protocol 2: In Vivo Oral Pharmacokinetic Assessment (Rat Model)
Expert Rationale: In vitro Caco-2 assays only measure epithelial permeability. To capture the effects of first-pass metabolism and gastrointestinal solubility, a crossover in vivo pharmacokinetic study is mandatory to determine true absolute oral bioavailability (F).
Step-by-Step Methodology:
-
Formulation: Suspend the N-methylated peptide in a lipid-based excipient vehicle (e.g., 10% Labrasol, 10% Tween-80, 80% Saline) to prevent precipitation in the acidic environment of the stomach.
-
Animal Dosing: Fast adult male Sprague-Dawley rats for 12 hours prior to dosing to eliminate food-effect variability. Administer the formulation via oral gavage (PO group) at 10 mg/kg, and a sterile saline solution via tail vein injection (IV group) at 2 mg/kg.
-
Blood Sampling & Extraction: Collect blood samples via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 24 hours). Centrifuge to isolate plasma. Extraction: Add 3 volumes of ice-cold acetonitrile containing a stable-isotope labeled internal standard to precipitate plasma proteins and release the highly protein-bound N-methylated peptide.
-
Self-Validating QC System: Analyze the supernatant via LC-MS/MS. Calculate the absolute oral bioavailability (F) using the dose-normalized Area Under the Curve (AUC): F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Troubleshooting: If F < 5%, analyze the feces for intact peptide to determine if the failure is due to poor solubility/absorption, or perform an in vitro liver microsome assay to rule out aggressive first-pass hepatic clearance.
-
Sources
Application Note: Experimental Design for Validating and Utilizing Sulfur Metabolism Probes
Executive Briefing: The Redox Frontier
Reactive sulfur species (RSS)—encompassing hydrogen sulfide (H₂S), persulfides (R-S-SH), and polysulfides (R-S-Sₙ-R)—have transcended their historical reputation as toxic byproducts to become recognized as fundamental gasotransmitters and redox regulators 1. In drug development, targeting sulfur metabolism is emerging as a powerful strategy, particularly in combating persister strains of pathogens like Mycobacterium tuberculosis2.
However, the transient nature, high reactivity, and overlapping chemical properties of RSS make their spatiotemporal tracking notoriously difficult. Traditional bulk measurements (e.g., methylene blue assays) destroy cellular integrity and fail to capture real-time dynamics 3. This application note provides an authoritative framework for designing self-validating experiments using activity-based fluorescent probes, ensuring high-fidelity data in both in vitro and live-cell models.
Chemical Causality: Selecting the Right Probe Architecture
The foundation of a robust experimental design lies in matching the probe's chemical activation mechanism to the specific biological question. Fluorescent probes for RSS do not simply bind their targets; they undergo specific, irreversible chemical reactions (activity-based sensing) 4.
-
Azide Reduction (H₂S Specific): Exploits the unique reducing environment created by H₂S to convert a non-fluorescent azido-group into a highly fluorescent amine [[5]](). Causality: While highly selective against other biothiols, azide reduction can be kinetically slow, making it better suited for steady-state accumulation rather than rapid burst tracking 6.
-
Nucleophilic Aromatic Substitution (SₙAr): Utilizes the strong nucleophilicity of sulfur species to cleave a masking group (e.g., ether or ester bonds) on a fluorophore 7. Causality: Faster kinetics, but requires rigorous tuning of the electrophilic center to prevent false positives from abundant glutathione (GSH).
-
Thiol-Dependent Spirocyclization (Sulfane Sulfur Specific): Persulfides possess an "alpha-effect," making them 1–2 pKₐ units more acidic and highly nucleophilic compared to standard thiols 8. Probes like SSP2 leverage this by allowing sulfane sulfur to transfer an active sulfur atom, triggering rapid intramolecular cyclization and fluorescence 9.
Mechanisms of fluorescent probe activation by reactive sulfur species.
Quantitative Probe Profiling
When designing an assay, the probe's detection limit must align with the physiological concentrations of the target. For instance, mitochondrial H₂S/sulfane sulfur levels fluctuate dynamically; thus, organelle-targeted probes with nanomolar sensitivity (e.g., Mito-SH) are required to prevent signal dilution 10.
Table 1: Quantitative Comparison of Common RSS Probes
| Probe Name | Primary Target | Chemical Mechanism | Detection Limit | Subcellular Localization |
| SF1 / SF2 | H₂S | Azide Reduction | 5–10 µM | Cytosol |
| HSip-1 | H₂S | Azamacrocyclic Cu²⁺ Complex | < 1 µM | Cytosol |
| SSP2 | Sulfane Sulfur | Thiol-dependent Cyclization | ~0.5 µM | Cytosol |
| Mito-SH | Sulfane Sulfur | Nucleophilic Substitution | 73 nM | Mitochondria |
Designing a Self-Validating System: Core Protocols
A fatal flaw in sulfur probe research is the failure to account for background thiol reactivity. The following protocols integrate mandatory chemical controls (e.g., N-ethylmaleimide) to create a self-validating data loop.
Protocol A: In Vitro Selectivity and Kinetics Validation
Objective: Confirm that the chosen probe does not prematurely activate in the presence of highly abundant competing biothiols (e.g., 5–10 mM GSH) 6.
-
Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4). Causality: RSS reactivity is highly pH-dependent. Strict pH control prevents artifactual protonation of thiols.
-
Probe Initialization: Dilute the fluorescent probe (e.g., 10 µM final concentration) in the HEPES buffer. Ensure DMSO concentration remains <1% to prevent solvent-induced quenching.
-
Interference Screening (Negative Controls):
-
Add 10 mM GSH to Well A.
-
Add 100 µM H₂O₂ (ROS control) to Well B.
-
Add 100 µM NO donor (RNS control) to Well C.
-
-
Target Activation (Positive Control): Add 100 µM Na₂S (for H₂S probes) or Na₂S₄ (for sulfane sulfur probes) to Well D.
-
Kinetic Readout: Monitor fluorescence intensity continuously for 60 minutes using a microplate reader.
-
Validation Check: If Well A (GSH) shows >5% of the fluorescence of Well D (Target), the probe is unsuitable for live-cell imaging due to false-positive risk.
-
Protocol B: Live-Cell Spatiotemporal Imaging
Objective: Visualize endogenous or exogenous RSS production in living cells (e.g., MCF-7 or HeLa) without disrupting cellular redox homeostasis [[5]]().
-
Cell Seeding: Seed cells at 20,000 cells/well in an 8-chamber confocal imaging plate. Culture to 80% confluency.
-
NEM Scavenging Control (Crucial Step): In a parallel control well, pre-incubate cells with 1 mM N-ethylmaleimide (NEM) for 30 minutes. Causality: NEM irreversibly alkylates all free thiols. If fluorescence still occurs in this well, the signal is an artifact (e.g., autofluorescence or non-specific probe degradation).
-
Probe Loading: Incubate cells with the probe (e.g., 5–20 µM) for 20–30 minutes at 37°C.
-
Wash Step: Wash cells 3× with PBS. Causality: Unbound extracellular probe will react with volatile H₂S escaping the cells, creating a massive background haze that obscures intracellular resolution.
-
Stimulation: Introduce the RSS donor (e.g., 100 µM Na₂S) or a physiological trigger (e.g., Cysteine to stimulate endogenous CBS/CSE enzymes).
-
Confocal Acquisition: Image using appropriate excitation/emission lasers (e.g., Ex: 488 nm / Em: 515-550 nm for fluorescein-based scaffolds).
Standardized workflow for live-cell imaging of reactive sulfur species.
Troubleshooting & Artifact Mitigation
-
Donor Volatility: H₂S gas rapidly escapes aqueous solutions. When constructing standard curves for probe calibration, use sealed cuvettes or microplates with minimal headspace. Always prepare Na₂S or NaHS stock solutions immediately before use.
-
Organelle Microenvironments: Mitochondria have a highly negative membrane potential and a slightly alkaline pH (~8.0). Ensure that organelle-targeted probes (like Mito-SH) are pH-insensitive within the 7.0–8.5 range to prevent pH-driven fluorescence artifacts 10.
-
Photobleaching vs. Consumption: If the fluorescent signal rapidly decays during live-cell imaging, differentiate between photobleaching (reduce laser power) and biological consumption of the RSS (which naturally has a half-life of seconds to minutes).
References
-
Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching Source: nih.gov URL:4
-
Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies Source: researchgate.net URL:7
-
Activity-Based Fluorescent Probes for Hydrogen Sulfide and Related Reactive Sulfur Species Source: acs.org URL:1
-
First-in-Class Inhibitors of Sulfur Metabolism with Bactericidal Activity against Non-Replicating M. tuberculosis Source: nih.gov URL:2
-
Development of a reversible fluorescent probe for reactive sulfur species, sulfane sulfur, and its biological application Source: rsc.org URL:8
-
A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells Source: mdpi.com URL:5
-
Development of a Highly Selective Fluorescence Probe for Hydrogen Sulfide Source: acs.org URL:3
-
Azide-Based Fluorescent Probes: Imaging Hydrogen Sulfide in Living Systems Source: escholarship.org URL:6
-
New fluorescent probes for sulfane sulfurs and the application in bioimaging Source: nih.gov URL:9
-
Organelle-Targeted Fluorescent Probes for Sulfane Sulfur Species Source: mdpi.com URL:10
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. First-in-Class Inhibitors of Sulfur Metabolism with Bactericidal Activity against Non-Replicating M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a reversible fluorescent probe for reactive sulfur species, sulfane sulfur, and its biological application - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08372B [pubs.rsc.org]
- 9. New fluorescent probes for sulfane sulfurs and the application in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: L-Alanine, N-methyl-N-[(methyldithio)acetyl]- as a Molecular Building Block in Maytansinoid ADC Linker Design
Introduction & Scientific Context
The development of Antibody-Drug Conjugates (ADCs) relies heavily on the precise engineering of linker-payload complexes. L-Alanine, N-methyl-N-[(methyldithio)acetyl]- (CAS: 138148-61-5) is a highly specialized molecular building block utilized in the synthesis of disulfide-containing maytansinoids.
Maytansinoids are potent antimitotic agents that bind to tubulin, inhibiting microtubule assembly and inducing cell cycle arrest at the G2/M phase. However, their extreme systemic toxicity precludes them from being used as unconjugated chemotherapeutics. To harness their potency, researchers conjugate them to monoclonal antibodies via cleavable linkers. The methyldithioacetyl building block is specifically designed to esterify the C-3 hydroxyl group of maytansinol, creating a sterically hindered disulfide linker that remains stable in systemic circulation but undergoes rapid reduction by intracellular glutathione upon endosomal/lysosomal internalization[1].
Intracellular processing and mechanism of action of disulfide-linked maytansinoid ADCs.
Structure-Activity Relationship (SAR): The Causality of Linker Length
In drug development, L-Alanine, N-methyl-N-[(methyldithio)acetyl]- serves as a critical probe for Structure-Activity Relationship (SAR) studies. A landmark study by Widdison et al. evaluated how the methylene chain length of the N-acyl side chain impacts the in vitro cytotoxicity of the resulting maytansinoid [1].
When L-Alanine, N-methyl-N-[(methyldithio)acetyl]- (which contains one methylene unit in the acyl chain) is conjugated to maytansinol, the resulting compound (Compound 2a) exhibits a 10-fold reduction in cytotoxicity compared to its propanoyl counterpart (Compound 2b, the widely used DM1 payload, which contains two methylene units).
The Mechanistic Insight: The spatial distance between the N-methyl-L-alanine moiety and the disulfide bond is critical for optimal binding within the tubulin pocket. A minimum of two methylene groups is structurally required to relieve steric clashes and allow the active thiol (post-cleavage) to adopt the necessary conformation for high-affinity tubulin binding. This building block is therefore essential for researchers mapping the steric boundaries of the maytansinoid pharmacophore.
Quantitative SAR Data Comparison
| Compound | Linker Side Chain | KB Cells IC50 (nM) | SK-BR-3 Cells IC50 (nM) | SW-620 Cells IC50 (nM) |
| Maytansine | Native (Acetyl) | 0.029 | 0.014 | ~0.120 |
| Compound 2a | Methyldithioacetyl (1 CH₂) | ~0.290 | ~0.140 | N/A |
| Compound 2b (DM1-SMe) | Methyldithiopropanoyl (2 CH₂) | 0.029 | 0.014 | 0.040 |
*Note: Compound 2a (synthesized using the acetyl building block) exhibited a ~10-fold reduction in cytotoxicity compared to the propanoyl variant (DM1), establishing the 2-carbon minimum rule for optimal potency [1].
Experimental Protocols
The following self-validating protocols describe the synthesis of the building block and its subsequent conjugation to maytansinol.
Protocol A: Synthesis of L-Alanine, N-methyl-N-[(methyldithio)acetyl]-
Causality Note: The disulfide bond must be established prior to amino acid coupling to prevent unwanted dimerization of free thiols during the amide coupling phase.
-
Disulfide Formation:
-
Dissolve mercaptoacetic acid in an anhydrous solvent (e.g., absolute ethanol) under an inert argon atmosphere.
-
Add a stoichiometric excess of methyl methanethiolsulfonate.
-
Stir at room temperature until complete conversion to methyldithioacetic acid is observed via TLC.
-
-
Amide Coupling:
-
Activate the carboxylic acid of the resulting methyldithioacetic acid using N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).
-
Introduce N-methyl-L-alanine and triethylamine (TEA) to the activated ester.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Quench, extract with ethyl acetate, and purify via silica gel chromatography to yield pure L-Alanine, N-methyl-N-[(methyldithio)acetyl]-.
-
Protocol B: Esterification with Maytansinol (C-3 Coupling)
Causality Note: The C-3 hydroxyl group of maytansinol is highly sterically hindered. Standard coupling reagents (like DCC alone) will fail or produce negligible yields. The addition of Zinc Chloride (ZnCl₂) acts as a potent Lewis acid catalyst, coordinating with the oxygen atoms to increase the electrophilicity of the activated ester, thereby forcing the reaction at the hindered site [2].
-
Activation: In a flame-dried flask, dissolve maytansinol and a 3- to 5-fold molar excess of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- in anhydrous dichloromethane (DCM).
-
Catalysis: Add 1,3-dicyclohexylcarbodiimide (DCC) followed immediately by anhydrous Zinc Chloride (ZnCl₂).
-
Reaction: Stir the mixture under argon at room temperature for 24–48 hours. Monitor the disappearance of maytansinol via reverse-phase HPLC.
-
Epimer Separation (Critical Step): The esterification reaction inherently causes partial epimerization at the chiral center of the N-methyl-L-alanine derivative. Because the D-aminoacyl ester is biologically inactive, the reaction mixture must be subjected to normal-phase preparative HPLC (e.g., using a silica column with a hexane/ethyl acetate/isopropanol gradient) to isolate the pure, active L-epimer [2].
Chemical synthesis workflow for C-3 esterified disulfide-containing maytansinoids.
References
-
Widdison, W. C., Wilhelm, S. D., Cavanagh, E. E., Whiteman, K. R., Leece, B. A., Kovtun, Y., ... & Chari, R. V. (2006). "Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer." Journal of Medicinal Chemistry, 49(14), 4392-4408.[Link]
- Chari, R. V. J., & Widdison, W. C. (2001). "Process for the preparation and purification of thiol-containing maytansinoids.
The Strategic Integration of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine in the Advancement of Drug Discovery Scaffolds
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine, a specialized amino acid derivative pivotal in modern drug discovery. We will delve into its role as a versatile scaffold, particularly in the engineering of therapeutic peptides and the construction of antibody-drug conjugates (ADCs). Detailed protocols for its synthesis, incorporation into peptide chains, and its function as a cleavable linker in ADCs are presented. The underlying principles of thiol-disulfide exchange, which governs its utility in drug release mechanisms, are also elucidated. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecule in their therapeutic design strategies.
Introduction: The Emergence of a Multifunctional Scaffold
N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine is a distinctive chemical entity that has garnered significant interest in pharmaceutical research.[1] Its unique structure, which combines an N-methylated alanine core with a methyldithio-containing propanoyl side chain, offers a confluence of desirable properties for drug design.[] The N-methylation enhances metabolic stability and can improve cell permeability of peptides, while the disulfide bond introduces a bioreducible element, crucial for controlled drug release.[3][4]
This molecule serves as a valuable building block in several key areas of drug discovery:
-
Peptide Engineering: Its incorporation into peptides can introduce conformational constraints and resistance to enzymatic degradation, thereby improving their bioactivity and pharmacokinetic profiles.[]
-
Antibody-Drug Conjugates (ADCs): It functions as a cleavable linker, connecting a potent cytotoxic drug to a monoclonal antibody. The disulfide bond remains stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, ensuring specific drug release.[][5]
-
Enzyme Inhibition: The sulfur-containing side chain makes it a useful probe and scaffold for designing inhibitors of enzymes involved in sulfur metabolism.[1]
This guide will provide the necessary technical details to harness the potential of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine in these applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in drug design.
| Property | Value | Reference |
| CAS Number | 138148-62-6 | [6] |
| Molecular Formula | C8H15NO3S2 | [6] |
| Molecular Weight | 237.34 g/mol | [6] |
| Appearance | Solid | [7] |
| Purity | ≥98% | [7] |
| Storage | -20°C | [6] |
Synthesis Protocol: A Plausible Route
While specific proprietary synthesis methods may vary, a plausible and efficient multi-step chemical synthesis can be proposed based on established organic chemistry principles. This protocol outlines the synthesis from commercially available starting materials.
Workflow for the Synthesis of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine
Caption: A plausible three-part synthetic workflow.
Part 1: Synthesis of N-Methyl-L-alanine
This procedure follows established methods for the N-methylation of amino acids.[1]
Materials:
-
L-alanine
-
Protecting group reagents (e.g., Boc-anhydride or Benzyl chloroformate)
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Appropriate deprotection reagents (e.g., TFA for Boc, H₂/Pd-C for Cbz)
-
Solvents for extraction and purification
Protocol:
-
Protection: Protect both the amino and carboxyl groups of L-alanine using standard procedures. For instance, the amino group can be protected with a Boc group and the carboxyl group as a methyl or ethyl ester.
-
N-Methylation: a. Dissolve the protected L-alanine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Add sodium hydride (NaH) portion-wise and stir for 30-60 minutes. d. Slowly add methyl iodide (CH₃I) and allow the reaction to warm to room temperature, stirring overnight. e. Quench the reaction carefully with water and extract the product with an organic solvent.
-
Deprotection: Remove the protecting groups to yield N-Methyl-L-alanine. The specific deprotection conditions will depend on the protecting groups used.
-
Purification: Purify the N-Methyl-L-alanine using recrystallization or column chromatography.
Part 2: Synthesis of 3-(Methyldithio)propanoic Acid
Materials:
-
3-Mercaptopropanoic acid
-
Methyl methanethiosulfonate (MMTS)
-
A suitable solvent (e.g., a mixture of water and acetonitrile)
-
Base (e.g., triethylamine)
Protocol:
-
Dissolve 3-mercaptopropanoic acid in the chosen solvent system.
-
Add a base to deprotonate the thiol group.
-
Add methyl methanethiosulfonate (MMTS) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture and extract the 3-(methyldithio)propanoic acid.
-
Purify the product, for example, by column chromatography.
Part 3: Coupling to Form the Final Product
Materials:
-
N-Methyl-L-alanine (from Part 1)
-
3-(Methyldithio)propanoic acid (from Part 2)
-
A peptide coupling reagent (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
Protocol:
-
Dissolve N-Methyl-L-alanine and 3-(methyldithio)propanoic acid in anhydrous DMF.
-
Add the coupling reagent and the base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction for completion.
-
Work up the reaction mixture to isolate the crude product.
-
Purify the final compound, N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine, by preparative HPLC.
Application in Drug Discovery Scaffold Development
As a Scaffold in Peptide Synthesis
The incorporation of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine into a peptide sequence can be achieved using solid-phase peptide synthesis (SPPS).
Caption: Solid-phase synthesis of a disulfide-scaffolded peptide.
Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Scaffold Coupling: a. Pre-activate N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine with a potent coupling reagent such as HATU and a base like DIPEA in DMF. b. Add the activated scaffold to the resin and allow it to couple for an extended period (2-4 hours) due to the steric hindrance of the N-methyl group.[8]
-
Peptide Elongation: Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps for the subsequent amino acids.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).[8]
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
As a Cleavable Linker in Antibody-Drug Conjugates (ADCs)
In ADCs, the disulfide bond of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine serves as a cleavable linker.
The disulfide bond is stable in the oxidizing environment of the bloodstream. However, upon internalization into a target cell, the higher concentration of reducing agents, such as glutathione (GSH), facilitates the cleavage of the disulfide bond through thiol-disulfide exchange.[9][10]
Caption: Intracellular cleavage of the disulfide linker.
Protocol for Evaluating Linker Stability and Cleavage:
-
Stability Assay in Plasma: a. Incubate the ADC containing the N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine linker in human plasma at 37°C. b. At various time points, take aliquots and analyze for the release of the free drug using LC-MS/MS. c. A stable linker will show minimal drug release over an extended period.
-
Cleavage Assay with Glutathione (GSH): a. Prepare solutions of the ADC in a buffer (e.g., PBS) with varying concentrations of GSH, mimicking intracellular conditions (e.g., 1-10 mM). b. Incubate at 37°C. c. Monitor the release of the free drug over time using HPLC or LC-MS/MS to determine the kinetics of cleavage.
Conclusion
N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine represents a significant advancement in the toolkit for medicinal chemists and drug developers. Its unique combination of an N-methylated backbone for enhanced stability and a bioreducible disulfide bond for controlled release makes it a highly valuable scaffold. The protocols and conceptual frameworks provided in this guide are intended to facilitate the effective utilization of this molecule in the rational design of next-generation peptide therapeutics and targeted cancer therapies. As our understanding of disease biology deepens, the strategic application of such sophisticated chemical tools will undoubtedly continue to drive innovation in the pharmaceutical industry.
References
-
Aucagne, V., et al. (2017). Innovative chemical tools for the synthesis of disulfide-rich peptides, an emerging class of medium-sized pharmaceuticals. ANR. Available at: [Link]
-
Wang, C. I., et al. (2014). Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. The Journal of Organic Chemistry, 79(12), 5438–5447. Available at: [Link]
-
Wu, C., et al. (2018). Artificial disulfide-rich peptide scaffolds with precisely defined disulfide patterns and a minimized number of isomers. Chemical Science, 9(4), 937-943. Available at: [Link]
-
Denton, E. (2023). Synthesis of peptides containing three disulfide bonds: can it be fully automated? Biotage. Available at: [Link]
-
Kolmar, H., et al. (2024). Disulfide-constrained peptide scaffolds enable a robust peptide-therapeutic discovery platform. PLoS ONE, 19(3), e0298380. Available at: [Link]
-
Sako, Y., et al. (2017). Easy and Rapid Binding Assay for Functional Analysis of Disulfide-Containing Peptides by a Pull-Down Method Using a Puromycin-Linker and a Cell-Free Translation System. International Journal of Molecular Sciences, 18(11), 2445. Available at: [Link]
-
London, N., et al. (2016). Clustering of disulfide-rich peptides provides scaffolds for hit discovery by phage display: application to interleukin-23. BMC Biology, 14, 103. Available at: [Link]
-
University of California, Irvine. (n.d.). Synthesis of disulfide fragments for use in high throughput disulfide-exchange screening. Retrieved from [Link]
- Google Patents. (2018). WO2018022917A1 - Disulfide-rich peptide libraries and methods of use thereof.
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]
-
Midas Pharma. (n.d.). N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). L-Alanine, N-methyl-N-[3-(methyldithio)-1-oxopropyl]-. Retrieved from [Link]
-
Frontiers. (2025). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry, 13. Available at: [Link]
-
Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 35(1), 133-140. Available at: [Link]
-
Weissbach, H., et al. (2000). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 97(12), 6463-6468. Available at: [Link]
-
SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. Retrieved from [Link]
-
Tucker, M. J., et al. (2018). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. The Journal of Organic Chemistry, 83(24), 15049-15058. Available at: [Link]
-
Weissbach, H., et al. (2000). Thiol-disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PubMed, 10841552. Available at: [Link]
-
National Institutes of Health. (n.d.). Current ADC Linker Chemistry. PMC. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]
- 5. synmedchem.com [synmedchem.com]
- 6. N-methyl-N-[(3-methyldithio)-1 -oxopropyl]-L-alanine, 138148-62-6 | BroadPharm [broadpharm.com]
- 7. L-Alanine, N-methyl-N-[3-(methyldithio)-1-oxopropyl]- [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solubility issues of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- in aqueous buffers"
Understanding the Molecule: Why Solubility is a Challenge
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- is a compound with a dual nature that presents a significant challenge for dissolution in aqueous buffers. Its structure contains both hydrophilic (water-loving) and hydrophobic (water-repelling) regions.
-
Hydrophilic Region : The L-alanine backbone, an amino acid, contains a carboxylic acid group. This group can be ionized, which generally promotes water solubility.
-
Hydrophobic Region : The N-methyl and, most significantly, the N-[(methyldithio)acetyl] groups contribute to the molecule's low polarity. The disulfide bond (-S-S-) and associated methyl groups create a greasy, nonpolar character, making it resistant to dissolving in water.[1][2]
This inherent hydrophobicity is the primary reason researchers often face difficulties in preparing stable, homogenous solutions for their experiments.[3] The key to successfully dissolving this compound lies in strategies that can accommodate both its polar and nonpolar characteristics.
Troubleshooting Guide: Common Solubility Issues
Researchers commonly encounter precipitation, cloudiness, or an insoluble film when attempting to dissolve L-Alanine, N-methyl-N-[(methyldithio)acetyl]-. This guide provides a systematic approach to diagnosing and solving these issues.
Problem: Compound immediately precipitates or fails to dissolve.
This is the most common issue and typically points to low intrinsic solubility in the chosen aqueous buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Directly weighing and dissolving hydrophobic compounds into aqueous buffers is often inefficient.[4] Preparing a concentrated stock solution in a suitable organic solvent is the standard and recommended first step.
Materials:
-
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Vortex mixer
-
Calibrated pipettes and sterile tubes
Procedure:
-
Accurately weigh the desired amount of the compound into a sterile microcentrifuge tube.
-
Add a precise volume of DMSO or ethanol to achieve a high concentration (e.g., 10-50 mM). The goal is to fully dissolve the compound in the organic solvent first.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparing the Final Aqueous Working Solution
This protocol describes how to dilute the organic stock solution into your aqueous experimental buffer.
Materials:
-
Concentrated stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Bring the aqueous buffer to the desired final volume in a sterile container.
-
While vigorously vortexing or stirring the buffer, add the required volume of the concentrated organic stock solution drop-by-drop. For example, to make a 100 µM solution from a 10 mM stock, you would add 10 µL of stock to 990 µL of buffer.
-
Crucial Step: Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically ≤1-5%) to avoid impacting your experimental system.
-
Continue to mix for an additional 5-10 minutes.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. A clear solution indicates successful dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving this compound in an aqueous buffer? A1: The solubility of amino acid derivatives is highly pH-dependent.[5][6] The L-alanine portion of the molecule has a carboxylic acid group. At a pH above its pKa (typically around 2.3 for the carboxyl group of alanine), this group will be deprotonated to a negatively charged carboxylate ion (-COO⁻). This ionization significantly increases the molecule's polarity and, therefore, its solubility in water.[7] It is recommended to use buffers with a pH in the range of 7.0 to 8.0 to ensure the compound is in its more soluble, ionized form.
Q2: Can the choice of buffer salt affect solubility? A2: Yes, the composition and concentration of buffer salts can influence solubility. High concentrations of some salts can lead to a "salting-out" effect, where the salt ions compete for water molecules, effectively reducing the amount of water available to dissolve the compound and causing it to precipitate.[8][9] It is advisable to start with standard buffer concentrations (e.g., 10-50 mM) and avoid excessively high ionic strength unless required by the experiment.
Q3: My compound dissolves initially but precipitates over time. What should I do? A3: This indicates that you have created a supersaturated solution that is not thermodynamically stable. This can happen, especially if warming was used during dissolution.[10] To address this, you can try a few strategies:
-
Lower the final concentration: Your current concentration may be above the compound's equilibrium solubility in that specific buffer.
-
Increase the co-solvent percentage: Slightly increasing the amount of DMSO or ethanol (e.g., from 1% to 3%) can help maintain stability.[11]
-
Use a fresh preparation for each experiment: Avoid storing dilute aqueous solutions for extended periods.
Q4: Are there any known chemical incompatibilities I should be aware of? A4: The disulfide bond (-S-S-) in the (methyldithio)acetyl group is susceptible to reduction. Avoid using buffers that contain reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), unless the experimental goal is to cleave this bond. The stability of disulfide bonds is dependent on the redox potential of the environment.[12][13]
Q5: Can I use sonication or warming to aid dissolution? A5: Yes, both methods can be effective. Gentle warming (e.g., to 37°C) increases the kinetic energy of the system and can help overcome the energy barrier for dissolution.[14][15] Sonication uses high-frequency sound waves to agitate the solvent and break up solid particles, increasing the surface area available for dissolution.[4] However, be cautious with warming, as it can sometimes lead to the formation of unstable supersaturated solutions (see Q3). Always check the thermal stability of your compound before applying heat.
Summary of Recommended Starting Conditions
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.0 | Promotes ionization of the carboxylic acid group, increasing polarity and solubility. |
| Co-solvent (DMSO/Ethanol) | 1% - 5% (v/v) | Helps solubilize the hydrophobic (methyldithio)acetyl moiety.[16] |
| Buffer Salt Concentration | 10 mM - 50 mM | Avoids potential "salting-out" effects from high ionic strength.[8] |
| Temperature | Room Temperature to 37°C | Gentle warming can increase the rate and extent of dissolution.[14] |
References
- Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
- N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism - Condensates. (n.d.).
- Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility? (2023, April 6).
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- pH dependence of amino acid solubility. The solubility of an amino acid... (n.d.).
- Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Industrial & Engineering Chemistry Research.
- Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24).
- Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022, June 29). Royal Society of Chemistry.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. (2024, March 15). PubMed.
- Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. (2022, December 10). Advanced Pharmaceutical Bulletin.
- N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. (2025, August 9).
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics.
- The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
- The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
- Chemical Properties of L-Alanine, N-methyl- (CAS 3913-67-5). (n.d.). Cheméo.
- Factors Affecting Solubility. (2020, September 8). Chemistry LibreTexts.
- Formulation Classroom Pt1 Ep2 - Factors Affecting Solubility. (2024, June 11). YouTube.
- Factors Affecting Solubility. (n.d.). BYJU'S.
- What is a Disulfide Bond in Proteins. (n.d.).
- N-Methyl- L -alanine = 98.0 TLC 3913-67-5. (n.d.). Sigma-Aldrich.
- Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28).
- N-Acetyl-L-alanine. (n.d.). PubChem.
- Solubility vs Dissolution in Physiological Bicarbonate Buffer. (2024, May 2).
- From structure to redox: the diverse functional roles of disulfides and implications in disease. (n.d.).
- Influence of Low Molecular Weight Salts on the Viscosity of Aqueous-Buffer Bovine Serum Albumin Solutions. (2022, February 1). MDPI.
- L-Alanine, N-methyl-. (n.d.). NIST WebBook.
- Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase. (2016, August 26). ScienceDirect.
- N-Methyl-L-alanine. (2026, January 13). ChemicalBook.
Sources
- 1. pjps.pk [pjps.pk]
- 2. condensates.com [condensates.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility / Industrial & Engineering Chemistry Research, 2006 [sci-hub.sg]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Low Molecular Weight Salts on the Viscosity of Aqueous-Buffer Bovine Serum Albumin Solutions [mdpi.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. What is a Disulfide Bond in Proteins - Creative Proteomics [creative-proteomics.com]
- 13. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. pubs.acs.org [pubs.acs.org]
"troubleshooting failed reactions involving L-Alanine, N-methyl-N-[(methyldithio)acetyl]-"
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in bioconjugation and payload synthesis, I frequently consult on the semi-synthesis of antibody-drug conjugate (ADC) payloads. One of the most notoriously difficult steps in this field is the esterification of maytansinol using disulfide-containing linkers, specifically L-Alanine, N-methyl-N-[(methyldithio)acetyl]- .
This specific linker is a critical precursor for synthesizing thiol-containing maytansinoids utilized in highly targeted cancer therapies[1]. The difficulty of this reaction stems from the severe steric hindrance at the C-3 hydroxyl group of maytansinol, which causes standard peptide coupling conditions to fail and necessitates strong Lewis acid catalysis. Furthermore, the harsh activation conditions inevitably lead to epimerization, requiring rigorous downstream resolution[2].
This guide provides a self-validating framework to troubleshoot, optimize, and execute this reaction with high scientific rigor.
Part 1: Reaction Workflow & Mechanism
Workflow for maytansinoid esterification, epimer separation, and disulfide reduction.
Part 2: Troubleshooting FAQs
Q1: Why is my esterification yield so low, with unreacted maytansinol remaining? Causality: The C-3 hydroxyl of maytansinol is sterically buried within the macrocyclic ring. Standard coupling reagents like EDC or DIC cannot force the nucleophilic attack onto the activated O-acylisourea intermediate. Solution: You must use Dicyclohexylcarbodiimide (DCC) paired with a strong Lewis acid, specifically Zinc Chloride (ZnCl2)[3]. ZnCl2 coordinates with both the maytansinol oxygen and the activated ester, templating the molecules to overcome the steric barrier[4]. Ensure your ZnCl2 is strictly anhydrous; even trace moisture will hydrolyze the activated ester back to the starting carboxylic acid, permanently halting the reaction.
Q2: LC-MS shows the correct mass, but I am observing two distinct product peaks. What happened? Causality: You are observing diastereomers. Because the C-3 hydroxyl attack is sterically retarded, the DCC-activated ester has an extended half-life in solution. This prolonged activation allows the α-carbon of the N-methyl-L-alanine derivative to undergo reversible deprotonation (enolization), leading to epimerization[2]. Solution: The reaction intrinsically yields a near 1:1 mixture of L- and D-aminoacyl esters. You cannot prevent this with DCC/ZnCl2[4]. You must separate them using normal-phase HPLC on a cyano-bonded silica column. The L-isomer is the biologically active payload and must be isolated before proceeding[5].
Q3: Why is my disulfide bond degrading or scrambling before the final reduction step? Causality: Disulfide bonds (like the methyldithio group) are highly susceptible to thiolate-disulfide exchange if trace nucleophiles or basic conditions are present during workup. Solution: Maintain strictly neutral to slightly acidic conditions during the extraction and chromatography steps. Avoid primary or secondary amines in your buffers, and store the intermediate away from direct light.
Q4: The final reduction with DTT to yield the free thiol is incomplete. How do I optimize this? Causality: Dithiothreitol (DTT) requires a slightly basic pH (~7.5) to form the active thiolate anion necessary to cleave the methyldithio group[5]. If your reaction environment is too acidic, the reduction stalls. Solution: Conduct the reduction in a buffered mixture (e.g., potassium phosphate buffer pH 7.5 / ethanol). Monitor by HPLC; the free thiol will elute at a different retention time than the disulfide precursor.
Part 3: Quantitative Data - Coupling Condition Comparison
To understand why DCC/ZnCl2 remains the industry standard despite its drawbacks, review the following empirical data comparing various esterification conditions for maytansinol:
| Coupling Reagent | Catalyst | Conversion Yield (%) | L:D Epimer Ratio | Primary Issue |
| DCC | None | < 10% | N/A | Negligible reaction due to C-3 steric hindrance. |
| DCC | ZnCl2 (cat.) | 60 - 80% | ~ 50:50 | Extensive epimerization requires HPLC separation[2]. |
| EDC | DMAP | < 15% | N/A | Poor conversion; DMAP induces unwanted side reactions. |
| N-MeAla NCA | None | > 80% | > 95:5 | Requires complex, multi-step synthesis of N-carboxyanhydride first[6]. |
Part 4: Standard Operating Protocols (SOPs)
Self-Validating Protocol 1: DCC/ZnCl2-Mediated Esterification
-
Drying: Co-evaporate maytansinol (1.0 eq) and L-Alanine, N-methyl-N-[(methyldithio)acetyl]- (5.0 eq) with anhydrous toluene to remove trace water. Place under high vacuum for 2 hours.
-
Solvation: Dissolve the dried reagents in anhydrous dichloromethane (CH2Cl2) under a strict Argon atmosphere.
-
Activation: Add DCC (6.0 eq) followed immediately by anhydrous ZnCl2 (1.5 eq)[4].
-
Reaction: Stir at ambient temperature (20-25°C) for 12-24 hours.
-
Self-Validation Step: Monitor via TLC (silica, CH2Cl2/MeOH). The complete disappearance of the maytansinol spot indicates the reaction has reached maximum conversion.
-
-
Workup: Filter the reaction mixture through a Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure.
Self-Validating Protocol 2: Diastereomer Resolution via HPLC
-
Reconstitution: Dissolve the crude concentrated mixture in a normal-phase compatible solvent (e.g., Hexane/Isopropanol 90:10).
-
Injection: Load onto a preparative Cyano-bonded silica HPLC column[5].
-
Elution: Elute isocratically.
-
Self-Validation Step: The D-isomer typically elutes first, followed by the desired L-isomer. Verify the identity of the peaks by collecting fractions and performing an analytical chiral LC-MS before pooling.
-
-
Recovery: Pool the fractions containing the pure L-isomer and evaporate to yield the pure disulfide-containing maytansinoid.
References
-
Widdison, W. C., et al. "Semisynthetic Maytansine Analogues for the Targeted Treatment of Cancer." ResearchGate (Originally published in J. Med. Chem.). URL:[1]
-
Chari, R. V. J., et al. "Process for the preparation and purification of thiol-containing maytansinoids." US Patent 6333410B1. URL:[5]
-
"Process for preparing maytansinol." New Zealand Patent NZ536271A. URL:[4]
-
"Method of acylating maytansinol with chiral amino acids." European Patent EP1913002B1. URL:[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. METHOD FOR THE PREPARATION OF MAYTANSINOID ESTERS - Patent 1838715 [data.epo.org]
- 4. NZ536271A - Process for preparing maytansinol - Google Patents [patents.google.com]
- 5. US6333410B1 - Process for the preparation and purification of thiol-containing maytansinoids - Google Patents [patents.google.com]
- 6. EP1913002B1 - Method of acylating maytansinol with chiral amino acids - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Off-Target Effects of Sulfur-Containing Compounds
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter drug development programs derailed by the promiscuous nature of sulfur-containing compounds. Whether you are designing covalent inhibitors with electrophilic warheads, utilizing thiosemicarbazones, or optimizing thioether linkages, sulfur’s unique electronic properties—specifically its high polarizability and status as a soft Lewis base—make it a double-edged sword. It can drive potent target engagement but also trigger severe off-target liabilities, including redox collapse, unintended metal chelation, and metabolic haptenization.
This guide provides self-validating troubleshooting protocols to systematically diagnose and engineer out these off-target effects.
Diagnostic Workflow
Before diving into specific assays, use the following logic tree to categorize the fundamental mechanism of your off-target interference.
Caption: Diagnostic logic tree for identifying the mechanism of sulfur-mediated off-target effects.
FAQ 1: Redox Reactivity & Covalent Off-Target Binding
Q: Our sulfur-containing covalent inhibitor (bearing a vinyl sulfone/acrylamide warhead) is showing widespread cytotoxicity and pan-assay interference. How do we differentiate target-specific engagement from promiscuous thiol reactivity?
A: The causality here lies in the intrinsic electrophilicity of your warhead. While designed to target a specific catalytic cysteine, overly reactive sulfur-based electrophiles will indiscriminately undergo Michael addition with abundant cellular nucleophiles, particularly glutathione (GSH) and off-target protein thiols [2]. This leads to rapid GSH depletion, oxidative stress, and haptenization (protein cross-linking), which manifests as pan-assay interference and cytotoxicity. To establish a self-validating system, you must decouple the compound's thermodynamic binding affinity (non-covalent recognition) from its chemical reactivity ( kinact ). We recommend implementing a high-throughput thiol-reactivity counter-screen [4].
Protocol: High-Throughput Thiol-Reactivity (DTNB/Ellman’s) Assay This step-by-step methodology quantifies the intrinsic reactivity of your compound against a model thiol, ensuring your warhead is "mild" enough to require target-specific binding for covalent bond formation.
-
Preparation: Prepare a 100 µM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 100 mM Sodium Phosphate buffer (pH 7.4, 1 mM EDTA).
-
Reduction: Generate free model thiols by incubating DTNB with a stoichiometric equivalent of a reducing agent (e.g., TCEP) to yield TNB 2− (yellow, absorbs at 412 nm).
-
Compound Incubation: Add your sulfur-containing test compounds (10-50 µM final concentration) to the TNB 2− solution in a 384-well clear-bottom plate.
-
Kinetic Monitoring: Continuously monitor the decay of absorbance at 412 nm over 7 hours at 37°C using a microplate reader.
-
Validation: The rate of absorbance decay directly correlates to the electrophilic reactivity of the compound. Compounds that deplete TNB 2− rapidly (half-life < 30 mins) are highly promiscuous and should be triaged.
Table 1: Comparison of Thiol-Reactive Screening Methods
| Method | Target Nucleophile | Readout | Throughput | Primary Diagnostic Use Case |
| DTNB/Ellman's Assay | TNB 2− (small molecule) | Absorbance (412 nm) | High (384-well) | Rapid triage of overly reactive electrophiles [4]. |
| Dansyl-GSH Trapping | Glutathione (GSH) | Fluorescence / LC-MS | Medium | Assessing cellular redox depletion risk [1]. |
| ALARM NMR | La Antigen (Protein Cys) | 2D 13 C- 15 N HSQC NMR | Low | Detecting conformation-altering protein haptenization [3]. |
FAQ 2: Unintended Metal Chelation (The "Zinc-Sink" Effect)
Q: Our thiosemicarbazone series is highly potent against our primary target, but counter-screens reveal unexpected inhibition of unrelated metalloenzymes like Carbonic Anhydrases and Matrix Metalloproteinases (MMPs). What is the mechanism, and how can we engineer this out?
A: The root cause is the coordination chemistry of sulfur. Sulfur atoms (especially in thiosemicarbazones, dithiocarbamates, and free thiols) act as soft Lewis bases. They have a high thermodynamic affinity for borderline and soft Lewis acids, such as Zn 2+ , Cu 2+ , and Fe 2+ [6]. In biological systems, this results in the compound acting as a "zinc-sink," stripping or coordinating catalytic metals from off-target metalloenzymes [5]. To validate this, you must prove that the off-target inhibition is metal-dependent and then sterically hinder the sulfur pharmacophore to prevent stable chelate ring formation.
Protocol: Metal-Reversal and Chelation Diagnostic Assay
-
Baseline IC 50 : Establish the IC 50 of your compound against the off-target metalloenzyme (e.g., Carbonic Anhydrase IX) in standard assay buffer.
-
Metal Supplementation: Repeat the IC 50 determination in buffer supplemented with 10-50 µM of the cognate metal (e.g., ZnSO 4 or CuSO 4 ).
-
Chelator Competition: Run a parallel assay adding a strong, non-specific chelator (e.g., 1 mM EDTA) to the baseline buffer.
-
Interpretation: If the off-target inhibition is rescued (IC 50 shifts right) by metal supplementation, your compound is acting via metal chelation.
-
Engineering Fix: Introduce steric bulk (e.g., ortho-methyl groups) adjacent to the sulfur atom, or replace the thiocarbonyl with a bioisostere (like an oxadiazole) to disrupt the bidentate coordination geometry required for high-affinity metal binding.
Caption: Diagnostic and optimization workflow for mitigating unintended metal chelation.
FAQ 3: Metabolic Liabilities (S-Oxidation & Reactive Metabolites)
Q: In vivo, our sulfur-containing lead has a short half-life and causes idiosyncratic hepatotoxicity, despite being clean in vitro. Why is this happening?
A: Thioethers and other reduced sulfur species are highly susceptible to metabolic oxidation. In the liver, Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs) rapidly oxidize these moieties into sulfoxides and sulfones. More critically, this oxidation can generate reactive electrophilic intermediates (like sulfenic acids or reactive epoxides adjacent to the sulfur) that covalently bind to hepatic proteins, triggering immune-mediated (idiosyncratic) hepatotoxicity [1].
Protocol: Microsomal Stability with Dansyl-GSH Trapping To build a self-validating profile of your compound's metabolic fate, you must trap these transient reactive species before they cause toxicity.
-
Incubation: Incubate 10 µM of your test compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4).
-
Trapping Agent: Include 1 mM Dansyl-Glutathione (dGSH) in the incubation mixture. The dansyl fluorophore allows for highly sensitive detection.
-
Reaction: Incubate at 37°C for 60 minutes. Quench the reaction with an equal volume of ice-cold acetonitrile.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS, scanning for the specific mass shift associated with your compound's oxidized adduct bound to dGSH.
-
Optimization: If high levels of dGSH adducts are detected, consider lowering the electron density of the sulfur atom by substituting adjacent aliphatic carbons with electron-withdrawing groups (e.g., fluorines), which disfavors CYP-mediated S-oxidation.
Table 2: Common Sulfur Pharmacophores and Their Primary Off-Target Risks
| Sulfur Pharmacophore | Primary Off-Target Risk | Mechanism of Interference | Recommended Counter-Screen |
| Vinyl Sulfone / Acrylamide | Covalent Promiscuity | Michael addition to cellular thiols (GSH depletion). | DTNB Kinetic Assay [4] |
| Thiosemicarbazone | Metalloenzyme Inhibition | Bidentate chelation of Zn 2+ , Cu 2+ , Fe 2+ [6]. | Metal-Reversal IC 50 Shift |
| Thioether (Aliphatic) | Idiosyncratic Toxicity | CYP/FMO oxidation to reactive sulfoxides[1]. | Microsomal dGSH Trapping |
| Thiol (Free -SH) | Redox Scrambling | Disulfide exchange with structural protein bridges. | ALARM NMR [3] |
References
-
In Vitro Screening of 50 Highly Prescribed Drugs for Thiol Adduct Formation—Comparison of Potential for Drug-Induced Toxicity and Extent of Adduct Formation Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
Recent advances in the development of covalent inhibitors Source: PMC (National Institutes of Health) URL:[Link]
-
Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay To Detect Reactive Molecules by Nuclear Magnetic Resonance Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
-
Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: PMC (National Institutes of Health) URL:[Link]
-
Emerging Opportunities To Manipulate Metal Trafficking for Therapeutic Benefit Source: Inorganic Chemistry (ACS Publications) URL:[Link]
-
Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy Source: PMC (National Institutes of Health) URL:[Link]
Technical Support Center: Purification Challenges of N-Methylated Amino Acid Derivatives
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex synthetic and chromatographic challenges associated with N-methylated amino acids and peptides.
Incorporating N-methylated amino acids into a sequence fundamentally alters the molecule's physicochemical properties. While this modification is invaluable for enhancing metabolic stability and membrane permeability in drug development, it introduces severe steric hindrance, alters hydrogen-bonding networks, and increases susceptibility to side reactions. This guide bridges the gap between synthetic causality and chromatographic resolution, providing you with field-proven troubleshooting strategies.
Part 1: The Mechanistic Impact of N-Methylation
To successfully purify N-methylated derivatives, one must first understand how the methyl group dictates molecular behavior:
-
Increased Lipophilicity: N-methylation replaces a hydrogen bond donor (N-H) with a methyl group. This reduction in overall polarity significantly increases the molecule's hydrophobicity, leading to prolonged retention times on reversed-phase (RP) HPLC columns.
-
Steric Hindrance & Deletion Sequences: The bulkiness of the N-methyl group reduces the nucleophilicity of the α-amine. This leads to incomplete coupling during Solid-Phase Peptide Synthesis (SPPS), generating a high proportion of closely related deletion sequences that are notoriously difficult to resolve from the target product.
-
Conformational Heterogeneity: Unlike primary amides, which exist almost exclusively in the trans conformation, N-methylated (tertiary) amides have a lowered energy barrier for cis/trans isomerization. This causes the peptide to exist as multiple interconverting conformers in solution, often manifesting as broad, tailing, or split peaks during chromatography[1].
Figure 1: Mechanistic pathways showing how N-methylation induces chromatographic challenges.
Part 2: Troubleshooting Guide & FAQs
Q1: My crude N-methylated peptide shows a complex chromatogram with multiple closely eluting impurities. What is causing this, and how can I resolve it? Causality: The steric hindrance of the N-methyl group drastically lowers coupling efficiency, leading to a high proportion of unreacted amines that continue to elongate in subsequent steps. This creates deletion sequences (e.g., n-1 impurities) that possess nearly identical hydrophobicity to your target peptide. Solution: Prevent the issue synthetically by using powerful uronium coupling agents (e.g., HATU/HOAt) and implementing double-coupling protocols. Chromatographically, you must use a high-resolution C18 column with a very shallow linear gradient (e.g., 0.1% to 0.25% B/min) focused specifically around the expected elution time of the target mass.
Q2: I am observing significant epimerization (D-enantiomer formation) of my N-methylated amino acid, resulting in twin peaks on my HPLC. How can I suppress this? Causality: N-methyl amino acids are highly prone to racemization during carboxyl activation. The intermediate oxazolonium ion is easily deprotonated at the α-carbon by bulky bases (like DIEA or DBU)[2]. Solution: Minimize base exposure times. Synthetically, the simultaneous use of 1-hydroxybenzotriazole (HOBt) and Cupric (II) salts (e.g., CuCl2) has been shown to suppress epimerization to <0.1% by coordinating the intermediate[3]. If diastereomers are already present in the crude, utilize a chiral stationary phase or an optimized isocratic hold during RP-HPLC to separate the epimers.
Q3: My peaks are excessively broad and sometimes split into two distinct humps, even though LC-MS confirms both are the target mass. Is my column degrading? Causality: No, your column is likely fine. This is a classic symptom of cis/trans amide bond isomerization occurring on the chromatographic timescale[1]. Because the interconversion rate is similar to the time the peptide spends on the column, the conformers partially separate. Solution: Increase the column compartment temperature to 40 °C – 50 °C. Heating provides the thermal energy required to accelerate the cis/trans interconversion rate, effectively collapsing the broad/split conformer peaks into a single, sharp peak for accurate fraction collection.
Q4: During TFA cleavage, my N-methylated peptide seems to degrade, and my purification yield is terrible. Why does this happen? Causality: N-methylated amide bonds—especially consecutive ones—are highly susceptible to acid-catalyzed hydrolysis. Under standard 90–95% TFA cleavage conditions, the acid protonates the amide, forming a stable oxazolonium intermediate that rapidly cleaves the peptide chain[4]. Solution: Modify your cleavage cocktail. Use a lower concentration of TFA (e.g., 50% TFA in DCM) or utilize weaker acids if your protecting group strategy allows. Always keep cleavage times as short as possible and perform the reaction at 0 °C to 20 °C to minimize hydrolysis[4].
Q5: I have an N-methyl amino acid at the C-terminus, and my yield is near zero. LC-MS shows a major byproduct corresponding to a truncated mass (-18 Da from expected fragment). What happened? Causality: You are observing Diketopiperazine (DKP) formation. When the Fmoc group is removed from the second amino acid, the newly exposed secondary amine of the N-methyl group is highly nucleophilic. It curves back and attacks the C-terminal ester linkage to the resin, forming a stable 6-membered DKP ring and prematurely cleaving the truncated peptide from the solid support[5]. Solution: Use highly sterically hindered resins, such as 2-Chlorotrityl chloride (2-CTC) resin, which physically blocks the nucleophilic attack required for DKP formation[5].
Part 3: Quantitative Data Summary
The following table summarizes the physicochemical shifts induced by N-methylation and their direct impact on chromatographic parameters.
| Property | Canonical Amino Acid | N-Methylated Derivative | Chromatographic Impact |
| Hydrogen Bonding | H-bond donor (N-H) present | H-bond donor absent | Increased lipophilicity; requires higher % organic modifier for elution. |
| Steric Profile | Standard α-carbon | Bulky N-methyl group | Incomplete coupling; generates closely eluting deletion sequences. |
| Amide Conformation | Predominantly trans | Mixed cis/trans conformers | Peak broadening/splitting; requires elevated column temperatures[1]. |
| Acid Stability | Stable in 95% TFA | Susceptible to hydrolysis | Degradation during cleavage; requires optimized, dilute TFA protocols[4]. |
| Mass Spectrometry | Base Mass (M) | M + 14.01 Da per methyl | +14 Da mass shift serves as a primary verification checkpoint. |
Part 4: Validated Experimental Protocol
Optimized RP-HPLC Purification Workflow for N-Methylated Peptides
This self-validating protocol is designed to overcome the solubility, resolution, and conformational challenges of N-methylated derivatives.
Step 1: Sample Preparation & Solubilization
-
Action: Dissolve the crude lyophilized peptide in a chaotropic solvent mixture (e.g., 20% Acetonitrile, 80% Water with 0.1% TFA).
-
Causality: Highly N-methylated peptides often exhibit poor aqueous solubility due to the loss of hydrogen-bonding networks. If the peptide remains cloudy, add 5–10% Hexafluoroisopropanol (HFIP) or DMSO to disrupt hydrophobic aggregation before injection.
Step 2: Column Equilibration & Temperature Control
-
Action: Mount a high-resolution C18 column (e.g., 2.6 μm particle size, 100 Å pore size). Equilibrate with 10% Mobile Phase B (Mobile Phase A: 0.1% TFA in H₂O; Mobile Phase B: 0.1% TFA in Acetonitrile)[2].
-
Action: Set the column oven to 45 °C .
-
Causality: Elevated temperature is critical. It sharpens peaks by accelerating the cis/trans isomerization of the N-methyl amide bonds, ensuring the peptide elutes as a single unified band rather than a smeared conformer profile.
Step 3: Shallow Gradient Elution
-
Action: Run a scouting gradient from 10% to 90% B over 60 minutes to identify the elution window[6].
-
Action: Once the target peak is identified via MS, design a focused shallow gradient. For example, if the peptide elutes at 40% B, run a rapid ramp to 30% B, followed by a shallow gradient of 0.1% to 0.25% B/min from 30% to 50% B.
-
Causality: Deletion sequences caused by N-methyl steric hindrance differ by only a single amino acid and have nearly identical partition coefficients. A shallow gradient maximizes the selectivity factor (α) between these closely related impurities.
Step 4: Self-Validation Checkpoint (LC-MS Fraction Analysis)
-
Action: Analyze collected fractions using ESI-MS.
-
Validation: Confirm the target mass. Each N-methylation must reflect an exact mass increase of +14 Da relative to the unmethylated sequence. Discard any fractions showing -18 Da (indicative of DKP formation or aspartimide side reactions) or missing +14 Da multiples (indicative of deletion sequences).
Figure 2: Troubleshooting workflow for resolving common N-methylated peptide HPLC issues.
Sources
- 1. DSpace [diposit.ub.edu]
- 2. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"minimizing degradation of N-Methyl-L-alanine during storage"
Welcome to the Technical Support Center for N-Methyl-L-alanine (CAS 3913-67-5) . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we will explore the thermodynamic and kinetic realities of N-Methyl-L-alanine, providing you with self-validating protocols and mechanistic explanations to ensure the absolute integrity of your peptide synthesis and drug development workflows.
Part 1: Core Storage Principles & Mechanistic Causality
Q1: Why is N-Methyl-L-alanine significantly more sensitive to moisture than standard L-alanine? A1: The introduction of the N-methyl group fundamentally alters the molecule's intermolecular hydrogen bonding network and crystal lattice energy. This structural modification increases the compound's hygroscopicity[1]. When exposed to ambient humidity, the powder rapidly absorbs moisture, leading to severe caking and localized hydrolysis. To maintain chemical stability, the lattice must be protected from atmospheric water vapor.
Q2: What are the optimal long-term storage conditions for the solid powder? A2: For long-term stability (up to 24 months), solid N-Methyl-L-alanine should be stored in a cool, dry, and dark environment—ideally refrigerated at 2-8°C —under an inert atmosphere such as Argon or Nitrogen[1][2]. While the solid form is relatively stable at room temperature, refrigeration minimizes the thermodynamic energy available for slow, ambient thermal degradation pathways.
Q3: How does the degradation profile change once N-Methyl-L-alanine is in solution? A3: The stability of N-Methyl-L-alanine plummets once solvated[3]. In aqueous solutions, it becomes highly susceptible to oxidation and pH-dependent racemization. Furthermore, N-methyl amino acids react rapidly with trace oxidizing agents (such as hypochlorous acid found in lower-grade water) in fast second-order reactions. This forms highly unstable N-chloro-N-methyl intermediates that decompose within minutes via decarboxylation and deamination, yielding methylamine and aldehydes[4]. Always use ultra-pure, degassed solvents.
Part 2: Troubleshooting Guide & Diagnostics
Issue 1: The lyophilized powder has formed hard clumps (caking) upon opening.
-
Causality: This is the classic result of condensation. If a refrigerated vial is opened immediately upon removal from cold storage, the temperature differential causes atmospheric moisture to condense directly onto the hygroscopic powder[1].
-
Resolution: You must allow the sealed container to thermally equilibrate to room temperature in a desiccator for at least 30 minutes prior to opening. If caking has already occurred, the effective molecular weight of your powder has changed due to water mass, which will skew your stoichiometric calculations during peptide synthesis.
Issue 2: HPLC analysis of a stored solution shows unexpected impurity peaks and a drop in active concentration.
-
Causality: This indicates chemical degradation (oxidation) or physical loss. Highly pure methylated amino acids can adsorb to the surface of standard glass or plastic storage vessels over time, artificially lowering the effective concentration[3].
-
Resolution: Solutions should be prepared fresh. If liquid storage is unavoidable, use low-adsorption polypropylene vials, purge the headspace with inert gas, and flash-freeze at -20°C[5].
Issue 3: Inconsistent experimental yields after subjecting solutions to freeze-thaw cycles.
-
Causality: Repeated freeze-thaw cycles introduce mechanical stress and micro-bubbles of oxygen into the solution matrix, drastically accelerating oxidative degradation and the formation of interfering byproducts[5].
-
Resolution: Transition to a single-use aliquot system (see SOP below).
Part 3: Quantitative Stability & Physicochemical Data
The following table summarizes the operational stability limits for N-Methyl-L-alanine across different states to help you establish internal quality controls.
| Parameter | Solid State (Lyophilized Powder) | Solvated State (Aqueous/Organic) |
| Optimal Temperature | 2-8°C (Long-term) | -20°C to -80°C (Long-term) |
| Validated Stability | Up to 24 months | < 7 days at 2-8°C; Months at -20°C |
| Primary Degradation Risk | Hygroscopic caking, moisture absorption | Oxidation, decarboxylation, racemization |
| Atmosphere Requirement | Inert gas purge (Argon/Nitrogen) | Tightly sealed, low-adsorption vials |
| Handling Precaution | Must equilibrate to RT before opening | Strictly avoid freeze-thaw cycles |
Part 4: Standard Operating Procedure (SOP)
Protocol: Reconstitution and Cryopreservation of N-Methyl-L-alanine This self-validating protocol ensures the structural integrity of the compound from the stock vial to the reaction vessel.
-
Thermal Equilibration: Remove the sealed stock vial from 2-8°C storage. Place it in a desiccator at room temperature for 30–45 minutes.
-
Validation: The exterior of the vial must be completely dry to the touch before opening to prevent moisture ingress.
-
-
Rapid Weighing & Purging: Open the vial and weigh the required mass quickly using an analytical balance. Immediately purge the source vial with anhydrous Argon or Nitrogen gas before resealing and returning to cold storage.
-
Dissolution: Dissolve the powder in your target solvent (e.g., HPLC-grade water or DMF).
-
Validation: Inspect the solution visually against a white background. A pristine solution will be completely clear and colorless. Any yellowing indicates premature oxidation or solvent contamination[5].
-
-
Aliquoting: Divide the solution into single-use aliquots using low-adsorption vials.
-
Cryopreservation: Flash-freeze the aliquots and store them at -20°C or lower. Thaw individual vials only once immediately prior to use.
Part 5: Degradation Pathway & Mitigation Visualization
Decision tree for N-Methyl-L-alanine storage conditions and degradation mitigation strategies.
References
-
The Chlorination of N-Methyl Amino Acids with Hypochlorous Acid: Kinetics and Mechanisms , Chemical Research in Toxicology - ACS Publications. Available at:[Link]
Sources
Technical Support Center: Troubleshooting the Solubility of N-Methyl-DL-alanine
As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility and reactivity of N-methylated amino acids. While N-methylation is a powerful structural modification that can increase lipophilicity, improve metabolic stability, and lower the cis/trans amide energy barrier[1], it introduces unique physicochemical challenges.
This technical guide is designed to move beyond basic data sheets. Here, we will explore the causality behind the poor solubility of N-Methyl-DL-alanine and provide self-validating, step-by-step protocols to ensure your biochemical assays and Solid-Phase Peptide Synthesis (SPPS) workflows succeed.
Physicochemical Data & Solubility Profile
To effectively troubleshoot, we must first understand the baseline quantitative properties of N-Methyl-DL-alanine. Because it is a zwitterionic compound[2], its solubility is highly dependent on the pH of the environment and the polarity of the solvent.
| Physicochemical Property | Value / Observation |
| Aqueous Solubility | Highly variable; up to ~50 g/100 mL (when pH is optimized)[3] |
| Solubility in DMSO | ~10 mg/mL at 25°C[3] |
| Solubility in Non-Polar Solvents | Limited / Poor due to amino acid character[3] |
| Molecular Weight | 103.12 g/mol [2] |
| Isoelectric Point (pI) Effect | Minimum solubility at pI due to zero net molecular charge[3] |
| Thermodynamic Impact | N-methylation lowers the cis/trans amide energy barrier[1] |
Diagnostic FAQs & Troubleshooting Guides
Q1: Why is my N-Methyl-DL-alanine precipitating in aqueous buffers at neutral pH? Causality: As an amino acid derivative, N-Methyl-DL-alanine possesses both an acidic carboxylic acid group and a basic secondary amine group. At its isoelectric point (pI), the molecule exists as a zwitterion with a net charge of zero. This lack of net charge minimizes ion-dipole interactions with water molecules, leading to thermodynamic instability in solution and subsequent aggregation[3]. Solution: Adjust the pH away from the pI. Moving to a more acidic (cationic species) or basic (anionic species) environment will dramatically increase the proportion of charged species, thereby enhancing aqueous solubility[3].
Q2: How can I overcome the limited solubility of N-Methyl-DL-alanine in organic solvents during Solid-Phase Peptide Synthesis (SPPS)? Causality: The amino acid backbone inherently limits solubility in strictly non-polar organic solvents[3]. Furthermore, the bulky N-methyl group introduces severe steric hindrance, which not only complicates dissolution but also drastically reduces coupling efficiency during SPPS[4]. Solution: Utilize polar aprotic co-solvents such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). To overcome the steric barriers during coupling, standard reagents are insufficient; you must employ highly reactive activators like PyBOP and HOAt in the presence of DIPEA[4].
Q3: Does temperature reliably improve the dissolution of N-Methyl-DL-alanine? Causality: Thermodynamics dictate that heating increases the kinetic energy of the solvent molecules, which helps disrupt the solute's crystalline lattice. Solution: Gentle heating (e.g., a 37°C to 40°C water bath) combined with sonication is a viable strategy to increase the amount of dissolved solute. However, prolonged exposure to high temperatures should be avoided to prevent thermal degradation[3].
Logical Workflows for Solubility Optimization
Logical workflow for pH-dependent solubility optimization of N-Methyl-DL-alanine.
Troubleshooting workflow for N-Methyl-DL-alanine in solid-phase peptide synthesis.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent experimental phases without passing the built-in validation checks.
Protocol A: pH-Driven Aqueous Solubilization
Use this protocol when preparing aqueous stocks for biochemical assays.
-
Initial Suspension: Weigh the desired amount of N-Methyl-DL-alanine and suspend it in 80% of your final target volume using distilled water or your base buffer.
-
Observation: Agitate the mixture. If the solution remains cloudy or particulate matter is visible, the solution is likely resting near the compound's isoelectric point (pI)[3].
-
pH Adjustment: Add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise[3]. The choice of acid or base depends on the required final pH of your specific downstream assay.
-
Agitation: Vortex or sonicate the solution for 2-3 minutes between each drop to allow the system to reach thermodynamic equilibrium.
-
System Validation (Critical Step): Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 reading of < 0.05 confirms complete solubilization and the absence of micro-aggregates.
-
Finalization: Once validated, bring the solution to the final target volume using your solvent.
Protocol B: Optimized Solubilization and Coupling in SPPS
Use this protocol when incorporating Fmoc-protected N-Methyl-DL-alanine into a peptide chain.
-
Solvent Optimization: Dissolve the Fmoc-protected N-Methyl-DL-alanine in a solvent mixture of DMF/DMSO (80:20 v/v). The addition of DMSO (where solubility is ~10 mg/mL[3]) disrupts intermolecular hydrogen bonds and facilitates complete dissolution.
-
Pre-Activation: In a separate vial, pre-activate the amino acid (3 equivalents) with PyBOP (3 eq.), HOAt (3 eq.), and DIPEA (6 eq.) in DMF for exactly 5 minutes[4]. This specific cocktail is required to overcome the steric hindrance of the N-methyl group.
-
Coupling: Add the activated amino acid solution to the resin and agitate gently for 2 hours at room temperature.
-
System Validation (Critical Step): Perform a standard Kaiser test on a micro-cleaved resin sample.
-
Pass: A yellow color indicates successful coupling.
-
Fail: A blue color indicates unreacted primary amines. If this occurs, perform a double coupling step (2 x 2 hours) using a fresh batch of activated reagents[4].
-
References
- Technical Support Center: Overcoming Poor Solubility of N-Methyl-DL-alanine, Benchchem,
- Technical Support Center: Enhancing Peptide Solubility with N-Methyl-Diaminobutyric Acid, Benchchem,
- The effect of N-methylation of amino acids (Ac-X-OMe)
- CAS 600-21-5: N-methyl-dl-alanine, CymitQuimica,
Sources
Validation & Comparative
A Comparative Guide to the Biological Validation of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- and Its Analogs
Foreword
In the landscape of contemporary drug discovery and chemical biology, the exploration of novel molecular entities with unique functional groups is paramount. This guide addresses the hypothetical molecule, L-Alanine, N-methyl-N-[(methyldithio)acetyl]- , a compound not currently described in mainstream scientific literature. The following sections are therefore predicated on a systematic deconstruction of its constituent chemical moieties to predict its biological activities. We present a comparative framework against structurally and functionally related analogs to provide a robust roadmap for researchers aiming to validate the biological effects of this or similar novel compounds. Our approach is grounded in established biochemical principles and validated experimental methodologies, ensuring scientific integrity and fostering a deeper understanding of the structure-function relationships of modified amino acids.
Deconstructing the Target Molecule: A Hypothetical Profile
The structure of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- suggests a multi-faceted biological potential. The L-alanine scaffold provides a chiral backbone, while the N-methyl and N-acetyl modifications are known to influence metabolic stability and membrane permeability.[1] The most distinguishing feature, the N-(methyldithio)acetyl group, introduces a reactive disulfide bond, a key player in cellular redox signaling.[2]
Based on these components, we can hypothesize that the primary biological impact of this molecule will be centered around the modulation of intracellular redox environments. The disulfide bond is susceptible to reduction by cellular thiols like glutathione, potentially leading to the formation of a free thiol on the acetyl group and altering the cellular redox balance.[3]
A Comparative Analysis with Structural and Functional Analogs
To objectively evaluate the potential biological effects of our target molecule, a comparison with well-characterized analogs is essential. We have selected the following compounds to delineate the specific contributions of each functional group.
| Compound | Structure | Key Features & Hypothesized Role |
| L-Alanine, N-methyl-N-[(methyldithio)acetyl]- | (Hypothesized) | N-methyl and N-acetyl groups for altered pharmacokinetics. Redox-active methyldithio group for modulating cellular oxidative stress. |
| N-Acetyl-L-alanine | An N-acylated amino acid that can provide insights into the effects of the acetyl group on cellular uptake and metabolism.[4] | |
| N-Methyl-L-alanine | A non-proteinogenic amino acid used in peptide synthesis to enhance metabolic stability and membrane permeability.[5][6] | |
| L-Alanine | A fundamental amino acid involved in protein synthesis and energy metabolism, serving as a baseline for comparison.[7][8][9][10] | |
| Methyl p-Tolyl Disulfide | A commercially available small molecule with a disulfide bond, representing a tool to study the general effects of disulfide-containing compounds on cellular redox state. |
Validating Biological Effects: Experimental Protocols
The following protocols are designed as a self-validating system to investigate the hypothesized biological effects of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- and its analogs. The causality behind each experimental choice is explained to provide a clear rationale.
Assessment of Cellular Redox State
Rationale: The central hypothesis is that the methyldithio group will interact with the cellular redox machinery. Therefore, direct measurement of key redox indicators is the primary validation step.
Protocol 1: Quantification of Intracellular Glutathione (GSH) and Glutathione Disulfide (GSSG)
-
Cell Culture: Culture a relevant cell line (e.g., HeLa, HepG2) to 80-90% confluency in a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of L-Alanine, N-methyl-N-[(methyldithio)acetyl]-, Methyl p-Tolyl Disulfide, and vehicle control for different time points (e.g., 1, 6, 24 hours).
-
Lysis: Lyse the cells using a suitable lysis buffer.
-
GSH/GSSG Detection: Utilize a commercially available luminescence-based assay kit to measure the levels of both reduced (GSH) and oxidized (GSSG) glutathione.[11]
-
Data Analysis: Calculate the GSH/GSSG ratio for each treatment condition. A decrease in this ratio indicates oxidative stress.
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Follow the same procedure as in Protocol 1.
-
ROS Detection: Use a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation by ROS.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Evaluation of Downstream Cellular Responses
Rationale: Alterations in the cellular redox state can trigger various downstream signaling pathways, leading to specific cellular outcomes such as apoptosis or changes in gene expression.
Protocol 3: Assessment of Cell Viability and Apoptosis
-
Cell Culture and Treatment: Treat cells as described in Protocol 1.
-
Viability Assay: Use a colorimetric assay such as the MTT or WST-1 assay to determine cell viability.
-
Apoptosis Assay: Employ an Annexin V/Propidium Iodide staining kit followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Data Analysis: Correlate changes in cell viability and apoptosis with the observed changes in the redox state.
Protocol 4: Western Blot Analysis of Stress-Response Pathways
-
Cell Culture, Treatment, and Lysis: Prepare cell lysates as in Protocol 1.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key proteins in stress-response pathways (e.g., Nrf2, HO-1, cleaved caspase-3).
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine changes in protein expression.
Visualizing the Hypothesized Mechanism and Workflow
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Hypothesized mechanism of action for L-Alanine, N-methyl-N-[(methyldithio)acetyl]-.
Caption: Experimental workflow for validating biological effects.
Concluding Remarks
The validation of novel chemical entities requires a systematic and logical approach. While L-Alanine, N-methyl-N-[(methyldithio)acetyl]- remains a hypothetical molecule, the framework presented in this guide provides a comprehensive strategy for its investigation. By comparing it to structurally and functionally related analogs and employing a series of validated experimental protocols, researchers can elucidate its biological effects and mechanism of action. This approach not only ensures scientific rigor but also contributes to the broader understanding of how specific chemical modifications influence the biological activity of small molecules.
References
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All You Need to Know About L-Alanine. (2025, September 9). AHB Global. Retrieved from [Link]
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L-Alanine Benefits, Side Effects. (2025, August 1). Allmax Nutrition. Retrieved from [Link]
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L-ALANINE. (n.d.). Ataman Kimya. Retrieved from [Link]
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The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. (2020, January 31). Journal of Biological Chemistry. Retrieved from [Link]
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Reactive Oxygen Species (ROS) Detection. (n.d.). BMG LABTECH. Retrieved from [Link]
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From structure to redox: the diverse functional roles of disulfides and implications in disease. (n.d.). Antioxidants & Redox Signaling. Retrieved from [Link]
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Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. (2024, July 24). Dove Medical Press. Retrieved from [Link]
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Disulfide based prodrugs for cancer therapy. (2020, June 25). RSC Publishing. Retrieved from [Link]
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Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. (2019, October 15). Drug Metabolism and Disposition. Retrieved from [Link]
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Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. (2025, November 20). ACS Publications. Retrieved from [Link]
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Neurotoxic Non-proteinogenic Amino Acid β-N-Methylamino-L-alanine and Its Role in Biological Systems. (2016, August 15). PubMed. Retrieved from [Link]
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The mechanism of β- N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. (2020, January 31). PubMed. Retrieved from [Link]
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The "Methyl Effect": A Comparative Guide to the Efficacy of N-Methylated vs. Non-Methylated Analogs
A Senior Application Scientist's Perspective on a Subtle Art in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the journey from a promising lead compound to a viable drug candidate is often a tale of subtle molecular modifications with profound consequences. Among the most powerful yet nuanced tools in the medicinal chemist's arsenal is N-methylation—the simple addition of a methyl group to a nitrogen atom. This seemingly minor alteration can dramatically reshape a molecule's pharmacological profile, turning a rapidly metabolized, impermeable compound into a stable, bioavailable drug.
This guide provides an in-depth, objective comparison of the efficacy of N-methylated versus their non-methylated counterparts. We will move beyond a mere listing of effects to explore the underlying physicochemical principles and provide the experimental data and protocols necessary to validate these observations in your own research.
The Foundational Impact of a Single Methyl Group
The introduction of a methyl group onto a nitrogen atom, particularly within an amide bond of a peptide or a heteroatom in a small molecule, initiates a cascade of structural and physicochemical changes. Understanding these fundamental shifts is key to rationally designing and interpreting structure-activity relationships (SAR).
The primary consequences of N-methylation include:
-
Increased Lipophilicity: The addition of a hydrophobic methyl group generally increases the molecule's lipophilicity, which can influence its interaction with biological membranes and protein binding.
-
Elimination of a Hydrogen Bond Donor: The replacement of an N-H proton with an N-CH₃ group removes a critical hydrogen bond donor. This has significant implications for solubility, receptor binding, and metabolic stability.
-
Conformational Restriction: The methyl group introduces steric hindrance, which can restrict the rotational freedom around adjacent bonds. This conformational constraint can pre-organize a molecule into its bioactive conformation, potentially increasing its binding affinity and selectivity.[1]
-
Enhanced Metabolic Stability: The steric bulk of the methyl group can shield adjacent bonds from enzymatic degradation, particularly from proteases in the case of peptides, leading to a longer biological half-life.[2]
The following diagram illustrates the core physicochemical consequences of N-methylation.
Caption: The cascading effects of N-methylation on drug properties.
Quantitative Comparison: The Data Behind the "Methyl Effect"
The true impact of N-methylation is best understood through quantitative data. The following tables summarize key experimental findings from the literature, comparing N-methylated and non-methylated analogs across critical pharmacological parameters.
Table 1: Receptor Binding Affinity (Ki)
N-methylation can either increase or decrease binding affinity depending on whether the N-H proton is involved in a critical hydrogen bond with the receptor and whether the induced conformational change is favorable for binding.
| Compound Class | Non-Methylated Analog | Ki (nM) | N-Methylated Analog | Ki (nM) | Receptor | Fold Change |
| Opioid Peptide (Enkephalin Analog) | H-Dmt-c[D-Cys-Gly-Phe-D-Cys ]NH₂ | 0.45 | H-Dmt-c[D-Cys-Gly-Phe-D-Cys(NMe) ]NH₂ | 0.49 | µ-opioid | ~1 (Maintained) |
| Fentanyl Analog | Fentanyl | 1.35 | N-Methyl Fentanyl | ~20,250 | µ-opioid | ~15,000 (Decrease) |
| Melanocortin Peptide (MT-II) | MT-II | 0.3 | Tetra-N-methylated MT-II | 14 | hMC1R | ~47 (Decrease) |
Data compiled from multiple sources.[3][4][5]
Table 2: In Vitro Metabolic Stability (t½ in Liver Microsomes)
N-methylation often enhances metabolic stability by sterically hindering enzymatic attack.
| Compound Class | Non-Methylated Analog | t½ (min) | N-Methylated Analog | t½ (min) | Species | Fold Change |
| N-Sulfonylhydrazone | LASSBio-1773 | 4.3 | LASSBio-1772 | 126 | Rat | ~29 (Increase) |
| Melanocortin Peptide | Linear Analog | < 5 | N-Methylated Cyclic Analog | > 240 | Rat | > 48 (Increase) |
Data compiled from multiple sources.[6][7][8]
Table 3: Cell Permeability (Papp in PAMPA)
By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can significantly improve passive diffusion across cell membranes.
| Compound Class | Non-Methylated Analog | Papp (10⁻⁶ cm/s) | N-Methylated Analog | Papp (10⁻⁶ cm/s) | Fold Change | | :--- | :--- | :--- | :--- | :--- | | Cyclic Hexapeptide | Compound 1 | ~1 | Compound 15 (N-methylated) | ~21 | ~21 (Increase) | | Cyclic Hexapeptide | Precursor | Low (<1) | Partially Methylated Derivative | High (>10) | >10 (Increase) |
Data compiled from multiple sources.[9][10]
Table 4: Oral Bioavailability (%F)
The culmination of improved metabolic stability and cell permeability often leads to a dramatic increase in oral bioavailability.
| Compound Class | Non-Methylated Analog | Oral Bioavailability (%F) | N-Methylated Analog | Oral Bioavailability (%F) | Species | Fold Change | | :--- | :--- | :--- | :--- | :--- | :--- | | Somatostatin Analog | cyclo(-PFwKTF-) | < 1% | Tri-N-methylated Analog | 10% | Rat | >10 | | Cyclic Hexapeptide | Non-methylated Precursor | Not Reported (Assumed Low) | Tri-N-methylated Analog | 28% | Rat | - |
Data compiled from multiple sources.[11][12][13]
Experimental Protocols for Comparative Analysis
To empower your own research, we provide detailed, self-validating protocols for the key assays used to compare N-methylated and non-methylated analogs.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[14]
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), which is then used to calculate the inhibition constant (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
Perform serial dilutions of the non-methylated and N-methylated test compounds in assay buffer.
-
Prepare a solution of a suitable radioligand at a concentration close to its dissociation constant (Kd).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: A high concentration of an unlabeled known ligand, radioligand, and membrane preparation.
-
Competitive Binding: Each concentration of the test compounds, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[15][16]
Objective: To determine the rate of disappearance of a test compound over time when incubated with liver microsomes, and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved liver microsomes (human, rat, etc.) on ice.
-
Prepare a stock solution of the test compounds (non-methylated and N-methylated) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the cofactor NADPH in buffer.
-
-
Incubation Setup:
-
In a microcentrifuge tube or 96-well plate, combine the test compound (at a final concentration of, e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[17]
-
-
Reaction Termination:
-
Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across a lipid membrane, often as a surrogate for intestinal absorption or blood-brain barrier penetration.[2][18]
Objective: To measure the apparent permeability coefficient (Papp) of a compound by quantifying its diffusion from a donor compartment, through a phospholipid-coated artificial membrane, to an acceptor compartment.
Caption: Workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Plate Preparation:
-
Coat the microporous filter of a 96-well donor plate with a solution of a phospholipid (e.g., lecithin in dodecane) to create the artificial membrane.
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Compound Preparation:
-
Dissolve the test compounds (non-methylated and N-methylated) in the donor buffer to a known concentration.
-
-
Assay Assembly and Incubation:
-
Add the compound solutions to the wells of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly for a set period (e.g., 4-16 hours) at room temperature, allowing the compounds to diffuse across the membrane.[2]
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
[C_A] is the compound concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
-
Conclusion: A Strategic Imperative in Drug Design
N-methylation is far more than a simple structural tweak; it is a strategic tool for rationally modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. As demonstrated by the quantitative data and validated by the provided experimental protocols, this modification can profoundly enhance metabolic stability and cell permeability, often translating to improved oral bioavailability. However, the impact on receptor binding is context-dependent and must be carefully evaluated for each new analog.
By understanding the fundamental principles of the "methyl effect" and systematically applying the comparative assays outlined in this guide, researchers can make more informed, data-driven decisions in the optimization of their lead compounds, ultimately accelerating the path to the clinic.
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved March 12, 2026, from [Link]
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N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity. (2010). Ovid. [Link]
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Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved March 12, 2026, from [Link]
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Microsomal stability assay. (n.d.). Scribd. Retrieved March 12, 2026, from [Link]
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Membrane permeability of cyclic peptides. (A) PAMPA results for... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). ACS Omega. [Link]
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N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity. (2010). Journal of Peptide Science. [Link]
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Kessler, H., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]
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(PDF) Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones. (2022). ResearchGate. [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). ACS Omega. [Link]
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Peptide Permeability Measurements in PAMPA: Sources of Variability and Implications for Data Reproducibility. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]
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White, T. R., Renzelman, C. M., Rand, A. C., & Lokey, S. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. [Link]
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The impact of N-methylation on aqueous solubility and lipophilicity. (2015). MedChemComm. [Link]
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Improving Oral Bioavailability of Peptides by Multiple N‐Methylation: Somatostatin Analogues. (n.d.). Scite.ai. Retrieved March 12, 2026, from [Link]
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N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). Bentham Science. Retrieved March 12, 2026, from [Link]
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Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved March 12, 2026, from [Link]
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How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. (2020). ResearchGate. [Link]
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Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (2014). Journal of Medicinal Chemistry. [Link]
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Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved March 12, 2026, from [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. [Link]
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Finding the dissociation constant ki for a competitive inhibitor. (2023). YouTube. [Link]
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Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. (2014). PNAS. [Link]
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Pampa permeability assay. (n.d.). Slideshare. Retrieved March 12, 2026, from [Link]
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Multiple N-Methylation by a Designed Approach Enhances Receptor Selectivity. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. (n.d.). Epilepsy Research. [Link]
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Pursuing Orally Bioavailable Hepcidin Analogues via Cyclic N-Methylated Mini-Hepcidins. (2021). eScholarship.org. [Link]
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Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). Frontiers in Chemistry. [Link]
-
Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. (n.d.). ACS Omega. [Link]
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Schematic representation of a PAMPA assay. The PAMPA construct is made... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]
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(PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. (2008). ResearchGate. [Link]
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A quick method for the determination of inhibition constants. (n.d.). Biochemical Journal. [Link]
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The efficacy of N-methyl-D-aspartate receptor antagonists on improving the postoperative pain intensity and satisfaction after remifentanil-based anesthesia in adults: a meta-analysis. (2015). Journal of Clinical Anesthesia. [Link]
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Efficacy of N-Methyl-D-Aspartate (NMDA) Receptor Antagonists in Treating Traumatic Brain Injury-Induced Brain Edema: A Systematic Review and Meta-analysis of Animal Studies. (2025). Neurocritical Care. [Link]
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Measuring quantitative effects of methylation on transcription factor-DNA binding affinity. (2017). Nature Communications. [Link]
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Clinical Effectiveness of N-Methyl-D-Aspartate (NMDA) Receptor Antagonists in Adult Obsessive-Compulsive Disorder (OCD) Treatment: A Systematic Review. (2023). Cureus. [Link]
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Measuring quantitative effects of methylation on transcription factor-DNA binding affinity. (2017). Digital Commons@Becker. [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). Molecules. [Link]
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Comparative Guide for the Confirmation of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine using LC-MS
Introduction
N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine is a specialized amino acid derivative featuring a labile disulfide bond.[] Its structural complexity, combining N-methylation and a disulfide bridge, makes it a molecule of interest in biochemical research and pharmaceutical development, potentially as a component in antibody-drug conjugates (ADCs) or as a probe for studying sulfur metabolism.[] However, the very features that make it unique also present significant analytical challenges for its unambiguous confirmation. The primary difficulties lie in achieving robust chromatographic retention for this polar molecule and confidently identifying its structure, especially given the potential for in-source decay or disulfide scrambling.
This guide provides an in-depth comparison of two powerful liquid chromatography-mass spectrometry (LC-MS) based techniques for the definitive confirmation of this analyte: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) . We will delve into the causality behind experimental choices, provide detailed protocols, and offer field-proven insights to guide researchers in selecting the optimal strategy for their analytical goals.
Analytical Strategies: The Power of Mass Spectrometry
While techniques like NMR are powerful for the structural confirmation of pure, synthesized standards, LC-MS has become the reference technique for analyzing small molecules within complex biological or chemical matrices due to its exceptional sensitivity and selectivity.[2][3] For a molecule like N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine, mass spectrometry offers two primary levels of confirmation:
-
Tandem MS (MS/MS): This technique isolates the molecule of interest (precursor ion), fragments it, and analyzes the resulting product ions. The fragmentation pattern serves as a highly specific "fingerprint" for the molecule.
-
High-Resolution MS (HRMS): This method measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its exact mass.[4] This high mass accuracy makes it possible to deduce the elemental formula, providing a high degree of confidence in the compound's identity.[5]
This guide will compare a targeted LC-MS/MS approach, ideal for quantification and confirmation when the analyte is known, against an LC-HRMS approach, which excels at confirmation and identification, especially in complex or unknown samples.[6]
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse for targeted analysis, offering unparalleled sensitivity and specificity through Multiple Reaction Monitoring (MRM).[2] This approach is predicated on knowing the specific precursor-to-product ion transitions for the target analyte.
Predicted Mass and Fragmentation
-
Molecular Formula: C₈H₁₅NO₃S₂[7]
-
Monoisotopic Mass: 237.0493 g/mol [7]
-
Predicted [M+H]⁺ Precursor Ion: m/z 238.0566
The fragmentation of the molecule is predicted to occur at the most labile bonds: the amide linkage and the disulfide bond. This provides characteristic product ions for a highly specific MRM assay.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (from a biological matrix, e.g., plasma):
Effective sample preparation is critical to remove interferences like proteins and phospholipids that can suppress the analyte signal and contaminate the instrument.[8][9]
-
Protein Precipitation: A simple and rapid method to remove the bulk of proteins.[10]
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean vial for analysis. This supernatant contains the analyte, now free from major protein interference.[10]
-
2. Liquid Chromatography (LC) Conditions:
Due to its polar nature, retaining N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine on a traditional C18 column can be challenging.[11] A Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often better suited for such polar analytes, as it provides enhanced retention and separation.[12][13]
-
LC System: Agilent 1290 Infinity II or equivalent[12]
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)[12]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Causality: The choice of a HILIC column is deliberate to ensure robust retention of this polar N-acyl amino acid, which might otherwise elute in the void volume on a reversed-phase column.[14] The high pH mobile phase helps to deprotonate the carboxylic acid group, improving peak shape.
3. Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent[15]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Gas Temperature: 325°C
-
Gas Flow: 11 L/min
-
Nebulizer Pressure: 50 psi
-
Capillary Voltage: 3500 V
-
MRM Transitions (Predicted):
-
Quantitative: m/z 238.1 → [Product ion 1, e.g., loss of CH₃S₂]
-
Qualitative: m/z 238.1 → [Product ion 2, e.g., related to the alanine moiety]
-
Causality: ESI in positive mode is selected because the N-methyl group can readily accept a proton. The MRM transitions are chosen to be highly specific; one transition monitors a loss related to the unique disulfide group, while the other confirms the core amino acid structure, providing two points of identification for high confidence.
Data Analysis and Interpretation
Confirmation of the analyte is achieved by comparing the sample data to a separately injected authentic standard. The criteria for confirmation are:
-
The retention time of the analyte in the sample must match that of the standard within a narrow window (e.g., ±0.1 min).
-
The ratio of the quantitative MRM transition to the qualitative MRM transition in the sample must match the ratio observed for the standard.
Comparative Method: High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS provides an orthogonal method for confirmation based on obtaining a highly accurate mass measurement.[4] This is particularly powerful for identifying compounds when authentic standards are unavailable or for screening complex samples for the presence of the analyte without a pre-defined fragmentation method.[5]
Experimental Protocol: LC-HRMS
1. Sample Preparation and LC Conditions:
The sample preparation and liquid chromatography conditions would be identical to those described for the LC-MS/MS method. This ensures that any differences observed are due to the mass spectrometry technique itself.
2. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Mass Spectrometer: Agilent 6545 LC/Q-TOF or a Thermo Scientific Q Exactive series instrument.[12][16]
-
Ionization Mode: ESI+
-
Acquisition Mode: Full Scan MS (e.g., m/z 70-1000)
-
Mass Resolution: >40,000
-
Key Parameters: Ensure the instrument is properly calibrated to achieve high mass accuracy.
Causality: A high-resolution instrument like a Q-TOF or Orbitrap is essential. A resolving power of >40,000 can distinguish the analyte from other co-eluting species that may have the same nominal mass but a different elemental composition.[17]
Data Analysis and Interpretation
-
Extracted Ion Chromatogram (EIC): Generate an EIC for the theoretical exact mass of the protonated molecule (m/z 238.0566).
-
Mass Accuracy Calculation: Compare the measured mass from the peak in the EIC to the theoretical exact mass. The mass error should be less than 5 ppm for confident identification.
-
Isotopic Pattern Matching: The isotopic pattern observed in the mass spectrum should match the theoretical pattern for the formula C₈H₁₅NO₃S₂. The presence of two sulfur atoms will create a characteristic A+2 isotope peak that is larger than for molecules containing only C, H, N, and O.
Performance Comparison
| Performance Metric | LC-MS/MS (MRM) | LC-HRMS (Full Scan) | Rationale |
| Specificity | Exceptional | Very High | MS/MS is highly specific due to the monitoring of a pre-selected fragmentation pathway. HRMS specificity relies on mass accuracy, which can sometimes be insufficient to distinguish isomers.[4] |
| Sensitivity (LOD/LOQ) | Excellent | Good to Very Good | MRM is generally more sensitive than full scan HRMS because the instrument spends all its time monitoring only a few specific ions, increasing the signal-to-noise ratio.[16] |
| Confidence in ID | High (with standard) | Very High | Confirmation with MS/MS relies on matching retention time and fragment ratios to a standard. HRMS provides elemental composition, a fundamental property of the molecule, increasing confidence even without a standard.[5] |
| Quantitative Capability | Excellent | Good | Triple quadrupole instruments are the gold standard for quantification due to their wide dynamic range and robustness in MRM mode.[16] |
| Throughput | High | High | Both methods utilize fast LC gradients, enabling high-throughput analysis. |
| Untargeted Screening | Not Possible | Excellent | The full scan nature of HRMS allows for retrospective data analysis to search for other compounds, whereas MS/MS is blind to anything not on the pre-defined inclusion list.[6] |
Expert Insights & Troubleshooting
-
Disulfide Bond Stability: The S-S bond can be susceptible to cleavage in the electrospray source. If in-source fragmentation is suspected, reduce the fragmentor or capillary exit voltage. Analyzing the sample under both reducing and non-reducing conditions can also help confirm disulfide-linked species.[18]
-
Peak Shape: As an N-acyl amino acid, the analyte has both acidic and basic properties. Poor peak shape can often be improved by adjusting the mobile phase pH or adding modifiers.[13]
-
Matrix Effects: Biological samples are complex and can cause ion suppression or enhancement.[2] The most effective way to mitigate this is through efficient sample cleanup (e.g., Solid Phase Extraction) and the use of a stable isotope-labeled internal standard that co-elutes with the analyte.[8][19]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for confirming the target analyte using either LC-MS/MS or LC-HRMS.
Conclusion and Recommendation
Both LC-MS/MS and LC-HRMS are highly capable techniques for the confirmation of N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine. The choice between them should be guided by the specific research question.
-
For targeted, high-sensitivity quantification and routine confirmation in known matrices, LC-MS/MS is the recommended approach. Its exceptional sensitivity in MRM mode and the robustness of triple quadrupole systems make it ideal for applications requiring precise measurement of concentration.
-
For initial identification, structural confirmation in the absence of a standard, and untargeted screening of complex samples, LC-HRMS is the superior choice. The confidence provided by high mass accuracy and elemental composition is invaluable for discovery-based research and for definitively identifying unknowns.
By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate LC-MS strategy for the successful analysis of this challenging and important molecule.
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- (n.d.). LC-MS Analysis of a Polar Metabolites QC.
- Echemi. (n.d.). N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine.
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- MDPI. (2021, March 12). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review.
- ThermoFisher. (n.d.). First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantit.
- (2009, May 1). High Performance Mass Spectrometry for Small Molecule and Protein Applications.
- MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
- ChemScene. (n.d.). N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine.
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- BOC Sciences. (n.d.). CAS 138148-62-6 (N-Methyl-N-[(3-methyldithio)-1-oxopropyl]-L-alanine).
- Oxford Academic. (2017, October 23). DISC: DISulfide linkage Characterization from tandem mass spectra.
- Sigma-Aldrich. (n.d.). N-Methyl- L -alanine = 98.0 TLC 3913-67-5.
- (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
- ACS Publications. (2021, February 8). Comprehensive Analysis of Tryptic Peptides Arising from Disulfide Linkages in NISTmAb and Their Use for Developing a Mass Spectral Library. Journal of Proteome Research.
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Bridging the Digital and the Biological: A Guide to Cross-Validating Computational Models with Experimental Results in Drug Discovery
The Symbiotic Cycle of Prediction and Validation
The relationship between computational modeling and experimental validation is not a one-way street but an iterative and symbiotic cycle. Computational models generate testable hypotheses that can be investigated in the lab. In turn, the experimental data feeds back into the model, refining its parameters and improving its predictive accuracy.[4][5] This iterative process is crucial for building increasingly sophisticated and reliable models that can genuinely accelerate the drug discovery pipeline.[4]
This guide will navigate the critical steps of this process, from selecting appropriate models and experimental assays to the statistical comparison of their outputs. We will use the well-characterized Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade often dysregulated in cancer, as a running example to illustrate these principles.[4]
Foundational Pillars: Computational Models and Experimental Assays
The success of any cross-validation effort hinges on the appropriate selection of both the computational model and the experimental assay. The choice of model depends on the biological question at hand, ranging from the atomic detail of ligand-protein interactions to the dynamic behavior of entire signaling networks.
A Glimpse into the In Silico Toolkit:
-
Molecular Docking: Predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. This is widely used in virtual screening to identify potential drug candidates.[1][6]
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups in a molecule responsible for its biological activity.
-
Quantitative Structure-Activity Relationship (QSAR): Develops mathematical relationships between the chemical structure of a compound and its biological activity.
-
Systems Biology Models (e.g., Ordinary Differential Equations - ODEs): Simulate the dynamic behavior of biological systems, such as signaling pathways, by mathematically representing the interactions between their components.
The Experimentalist's Arsenal for Validation:
-
In Vitro Assays: Conducted in a controlled environment outside of a living organism, such as a test tube or cell culture dish.[7] These are essential for initial validation of computational predictions.[8]
-
In Vivo Models: Involve the use of living organisms, such as animal models, to study the effects of a compound in a more complex biological system.[7][9] These are crucial for validating the physiological relevance of in vitro findings.[7]
The Cross-Validation Workflow in Action: Targeting the MAPK/ERK Pathway
Let's consider a scenario where a computational model has predicted that a novel kinase inhibitor will effectively block the phosphorylation of ERK in cancer cells. The following diagram illustrates the workflow for validating this prediction.
Caption: Iterative workflow for cross-validating computational predictions with experimental data.
Experimental Protocol: Western Blot for ERK Phosphorylation
This protocol details the steps to experimentally measure the levels of phosphorylated ERK (pERK) in response to a kinase inhibitor.
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HCT116) in 6-well plates and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the kinase inhibitor in the culture medium.[1]
-
Treat the cells with varying concentrations of the inhibitor for a predetermined time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate the proteins by size using gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and a loading control (e.g., total ERK or a housekeeping protein like GAPDH).
-
Normalize the pERK signal to the loading control to account for any variations in protein loading.
-
Calculate the relative pERK levels compared to the vehicle-treated control.
-
Data Presentation and Statistical Comparison
A clear and structured presentation of both computational and experimental data is essential for a meaningful comparison.[4]
Data Summary Table:
| Kinase Inhibitor Concentration (nM) | Predicted Relative pERK Levels (Computational Model) | Measured Relative pERK Levels (Western Blot) - Mean ± SD | Fold Change (Experimental vs. Computational) |
| 0 (Control) | 1.00 | 1.00 ± 0.09 | 1.00 |
| 1 | 0.88 | 0.92 ± 0.11 | 1.05 |
| 10 | 0.65 | 0.70 ± 0.08 | 1.08 |
| 100 | 0.40 | 0.45 ± 0.06 | 1.13 |
| 1000 | 0.20 | 0.25 ± 0.04 | 1.25 |
Statistical Analysis: Bridging the Numbers
The core of cross-validation lies in statistically comparing the predicted and experimental data. Several statistical methods can be employed, with the choice depending on the nature of the data.
-
Correlation Analysis: To assess the strength and direction of the linear relationship between the predicted and measured values, Pearson or Spearman correlation coefficients can be calculated.[2]
-
Regression Analysis: Can be used to model the relationship between the computational and experimental data.[10]
-
Mean Absolute Error (MAE) and Root Mean Square Error (RMSE): These metrics quantify the average difference between the predicted and observed values, providing a measure of the model's accuracy.[2]
-
Paired t-test or Wilcoxon signed-rank test: These tests can determine if there is a statistically significant difference between the distributions of the computational and experimental data.[11]
A strong correlation and low error between the computational predictions and experimental results lend credibility to the in silico model.[1][12] Discrepancies, on the other hand, provide valuable insights for refining the model's parameters or assumptions.
The MAPK/ERK Signaling Pathway: A Visual Representation
Understanding the underlying biology is crucial for both building computational models and interpreting experimental results. The following diagram depicts a simplified representation of the MAPK/ERK signaling cascade.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
Conclusion: Towards More Predictive and Robust Science
The cross-validation of computational models with experimental data is an indispensable component of modern drug discovery and biological research.[4] It is not merely a confirmatory step but a dynamic and iterative process that enhances the predictive power of our models and deepens our understanding of complex biological systems. By embracing a rigorous and systematic approach to cross-validation, researchers can build greater confidence in their findings, reduce late-stage attrition of drug candidates, and ultimately accelerate the translation of scientific discoveries into novel therapeutics.
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Patterson, E. A., & Whelan, M. P. (2017). A framework to establish credibility of computational models in biology. Progress in Biophysics and Molecular Biology, 129, 13–19. Retrieved from [Link]
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Hasan, M. F., & Lācis, U. (2018). Validation of Computational Models in Biomechanics. Applied Bionics and Biomechanics, 2018, 8489462. Retrieved from [Link]
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Journal of Chemical Information and Modeling. (2024, July 4). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Retrieved from [Link]
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A Senior Application Scientist's Guide to N-Methyl-L-alanine and Other Alanine Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the nuanced manipulation of amino acid structures is a cornerstone of innovation. A seemingly minor modification, such as the addition of a methyl group, can profoundly alter a molecule's physicochemical properties, biological activity, and therapeutic potential. This guide offers an in-depth comparative analysis of N-Methyl-L-alanine (N-Me-L-Ala), a non-proteinogenic amino acid, against its foundational counterpart, L-alanine, its stereoisomer, D-alanine, and esterified derivatives.
The strategic incorporation of N-methylated amino acids into therapeutic peptides has become a powerful tool to enhance efficacy, bioavailability, and stability.[1][2][3][4] This analysis will explore the causality behind these enhancements, supported by quantitative data and detailed experimental protocols, to provide a comprehensive resource for selecting and utilizing the appropriate alanine derivative for your research needs.
Structural and Physicochemical Distinctions
The addition of a methyl group to the nitrogen atom of L-alanine is a subtle yet profound modification that significantly alters the molecule's characteristics.[1] N-methylation transforms the primary amine of L-alanine into a secondary amine, which has critical implications for its chemical behavior.
Key Physicochemical Differences:
-
Hydrogen Bonding: N-Methyl-L-alanine loses one hydrogen bond donor compared to L-alanine. This reduction in hydrogen bonding capacity decreases its polarity and increases its lipophilicity (fat-solubility).
-
Steric Hindrance: The methyl group introduces steric bulk around the nitrogen atom, which can influence peptide conformation and hinder interactions with enzymes.[5]
-
Basicity: The N-methyl group slightly increases the basicity of the amino group.
These fundamental changes are the root cause of the divergent biological properties discussed later in this guide.
| Property | L-Alanine | D-Alanine | N-Methyl-L-alanine | L-Alanine Ethyl Ester |
| Molecular Formula | C₃H₇NO₂ | C₃H₇NO₂ | C₄H₉NO₂[6][7] | C₅H₁₁NO₂[8] |
| Molecular Weight | 89.09 g/mol | 89.09 g/mol | 103.12 g/mol [6][9] | 117.15 g/mol [8] |
| Chirality | (S)-enantiomer | (R)-enantiomer | (S)-enantiomer | (S)-enantiomer |
| Classification | Proteinogenic | Non-proteinogenic | Non-proteinogenic[10][11] | Synthetic Derivative |
| Key Feature | Natural building block of proteins.[11][12] | Found in bacterial cell walls.[11][12][13][14] | Methyl group on the amine nitrogen. | Ethyl ester at the carboxyl group. |
| Solubility | Soluble in water. | Soluble in water. | Soluble in water.[7] | Soluble in water (as hydrochloride salt).[15] |
| LogP (Octanol/Water) | -2.9 | -2.9 | -2.5 (Computed)[6][9] | -0.103 (Computed)[8] |
Synthesis and Purification Overview
The availability of optically pure alanine derivatives is crucial for research and development.[2][3][4] While L-alanine is readily available from biological sources, N-Methyl-L-alanine and other derivatives require specific synthetic strategies.
A common and effective method for synthesizing N-Methyl-L-alanine is through the direct methylation of a protected L-alanine precursor. This multi-step process ensures that methylation occurs specifically at the nitrogen atom without undesirable side reactions.
Purification is a critical final step to ensure the removal of unreacted reagents and byproducts. Ion-exchange chromatography is highly effective, separating the desired amino acid based on its charge.[10] The identity and purity of the final product are typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) and Thin Layer Chromatography (TLC).[10]
Comparative Biological & Pharmacological Impact
The structural modifications of alanine derivatives lead to significant differences in their biological fate and activity. N-methylation, in particular, is a strategic choice to overcome common challenges in peptide-based drug development.
Metabolic Stability and Resistance to Proteolysis
A primary advantage of incorporating N-Methyl-L-alanine or D-alanine into a peptide sequence is the dramatic enhancement of stability against enzymatic degradation.[1][16][17]
-
L-alanine Peptides: Peptides composed of natural L-amino acids are rapidly broken down by proteases in the body, leading to a short in-vivo half-life and limiting their therapeutic window.[16]
-
N-Methyl-L-alanine Peptides: The methyl group on the amide bond backbone sterically hinders the approach of proteases, making the peptide bond resistant to cleavage. This modification can significantly prolong the peptide's circulation time.[1][2][3][4][5]
-
D-alanine Peptides: The unnatural stereochemistry of D-amino acids renders the peptide bonds unrecognizable to most endogenous proteases, also resulting in enhanced stability.[16][18]
Receptor Interaction and Biological Activity
While enhanced stability is a significant advantage, it does not guarantee improved biological function. The interaction with the target receptor is paramount.
-
Conformational Flexibility: N-methylation restricts the conformational flexibility of the peptide backbone.[5] This can be advantageous, locking the peptide into a bioactive conformation that has a higher affinity for its target receptor. However, it can also lead to a loss of function if the preferred conformation is not ideal for binding.
-
Stereochemistry: The substitution of L-alanine with D-alanine profoundly alters the peptide's three-dimensional structure.[16] This can result in a partial or complete loss of receptor binding and biological activity, and its effect must be determined empirically for each specific peptide-receptor system.[16]
-
Ester Derivatives: Alanine esters, such as L-alanine ethyl ester, are primarily used as synthetic intermediates or as prodrugs.[15][19] The ester group increases lipophilicity, which can enhance cell membrane permeability.[20] Once inside the cell, endogenous esterases can cleave the ester group, releasing the active amino acid.
Membrane Permeability
The ability of a drug to cross cell membranes is crucial for its bioavailability.
-
N-Methyl-L-alanine: The increased lipophilicity and reduced hydrogen bonding capacity conferred by N-methylation can significantly improve a peptide's ability to passively diffuse across cell membranes.[1][5][10]
-
Alanine Esters: Esterification of the carboxylic acid group neutralizes its negative charge at physiological pH, making the molecule less polar and enhancing its membrane permeability. This strategy is utilized to improve the delivery of amino acids into cells for metabolic studies.[20]
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of comparative data, the following protocols outline standard methodologies for synthesis and analysis.
Protocol 1: Chemical Synthesis of N-Methyl-L-alanine
This protocol is based on the direct methylation of N-benzyloxycarbonyl-L-alanine (Z-L-Ala).
Rationale: This method is chosen for its reliability and control. The benzyloxycarbonyl (Cbz) group effectively protects the amine from over-methylation and can be removed under mild conditions (hydrogenolysis) that do not affect the chirality of the amino acid.
Step-by-Step Methodology:
-
Protection Step (Synthesis of Z-L-Ala):
-
Dissolve L-alanine (1.0 eq) in a 2 M sodium hydroxide solution and cool to 0°C in an ice bath.
-
Slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution over 1-2 hours, ensuring the pH is maintained between 9 and 10.
-
After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.
-
Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer with cold dilute HCl to precipitate the Z-L-Ala product.
-
Filter, wash with cold water, and dry the product.
-
-
Methylation Step:
-
Suspend the dried Z-L-Ala in a suitable solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen.
-
Add methyl iodide (CH₃I) and stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction carefully and extract the N-methylated product.
-
-
Deprotection Step:
-
Dissolve the N-methylated product in methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture (using a balloon or a Parr hydrogenator) until the Cbz group is cleaved.
-
Filter the catalyst through Celite and concentrate the filtrate to obtain crude N-Methyl-L-alanine.
-
-
Purification:
Protocol 2: In Vitro Proteolytic Stability Assay
Rationale: This assay provides a direct quantitative comparison of the stability of peptides containing different alanine derivatives in a biologically relevant environment (e.g., simulated serum or in the presence of a specific protease).
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the L-alanine, D-alanine, and N-Methyl-L-alanine-containing peptides in a suitable buffer (e.g., PBS, pH 7.4). Prepare a solution of the protease (e.g., trypsin) or use fresh animal/human serum.
-
Incubation: In separate tubes, mix the peptide solutions with the protease/serum solution to a final desired concentration. Incubate all samples in a water bath at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic activity in the aliquot by mixing it with an equal volume of a quenching solution (e.g., 10% Trifluoroacetic Acid).
-
Analysis: Analyze the quenched samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The amount of intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot this percentage against time and fit the data to a first-order decay curve to calculate the half-life (t½) of each peptide.
Conclusion and Future Outlook
While N-Methyl-L-alanine, L-alanine, and D-alanine share a common structural backbone, their distinct modifications lead to a diverse range of physicochemical and biological properties.[11]
-
L-alanine remains the essential, natural building block for protein synthesis.
-
D-alanine offers a powerful strategy for enhancing proteolytic stability, though its impact on receptor binding is unpredictable and must be empirically validated.[16]
-
N-Methyl-L-alanine provides a more nuanced approach. It not only enhances proteolytic stability but also offers the potential to constrain peptide conformation and improve membrane permeability, making it an invaluable tool in modern peptidomimetic and drug design.[1][10][17] The N-methylation of L-alanine presents a strategic avenue for modulating peptide pharmacology.[11]
The selection of an alanine derivative is a critical design choice driven by the specific therapeutic goal, whether it is to maximize stability, enhance permeability, or modulate receptor affinity. Further quantitative and comparative studies are essential to fully unlock the therapeutic potential of these fundamental biomolecules and their derivatives.
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- Kamiński, K., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. ACS Chemical Neuroscience.
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"assessing the specificity of L-Alanine, N-methyl-N-[(methyldithio)acetyl]-"
Senior Application Scientist Guide: A Comparative Framework for Assessing the Specificity of L-Alanine, N-methyl-N-[(methyldithio)acetyl]-
Introduction: The Criticality of Specificity in Drug Discovery
In the realm of drug development, the efficacy of a therapeutic agent is intrinsically linked to its specificity. A molecule that potently modulates its intended target while minimally interacting with other cellular components is the gold standard. Off-target effects can lead to unforeseen toxicities, reduced therapeutic windows, and a higher rate of clinical trial failure.[1][2] This guide provides a comprehensive framework for assessing the specificity of a novel compound, "L-Alanine, N-methyl-N-[(methyldithio)acetyl]-" (hereafter referred to as Compound X), for researchers, scientists, and drug development professionals.
Given the presence of a methyldithio group in Compound X, a plausible hypothesis is its interaction with cysteine residues within protein active sites. A prominent family of such proteins are the caspases, cysteine-dependent aspartate-specific proteases that are key mediators of apoptosis and inflammation.[3][4] Dysregulation of caspase activity is implicated in numerous diseases, making them attractive therapeutic targets.[1] However, the high degree of structural similarity among caspase family members presents a significant challenge in developing selective inhibitors.[1]
This guide will therefore use the caspase family as a model system to detail a rigorous, multi-faceted approach to evaluating the specificity of Compound X. We will compare its activity profile against that of a known specific caspase inhibitor and a pan-caspase inhibitor, providing a clear context for its selectivity.
Comparative Compounds
For a robust assessment of Compound X's specificity, its performance will be benchmarked against two reference compounds:
-
Ac-DEVD-CHO (Acetyl-Asp-Glu-Val-Asp-aldehyde): A potent and highly selective reversible inhibitor of Caspase-3.[1] Its peptide-based nature provides a clear mechanism of action and a well-defined specificity profile.
-
Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp-fluoromethylketone): A broad-spectrum, irreversible pan-caspase inhibitor.[5] This compound will serve as a control for non-specific caspase inhibition.
Experimental Framework for Specificity Assessment
A multi-pronged approach is essential to confidently determine the specificity of a compound. This involves a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Enzymatic Assays: The First Line of Assessment
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of its purified target protein(s).
a. Caspase Activity Assay
This assay quantifies the ability of Compound X and the reference compounds to inhibit the activity of a panel of purified caspases (e.g., Caspase-1, -3, -7, -8, -9).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of each inhibitor in DMSO.
-
Reconstitute purified, active caspases in assay buffer.
-
Prepare a fluorogenic caspase substrate specific for each caspase (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-YVAD-AMC for Caspase-1[3]).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer and the desired concentration of the inhibitor.
-
Add the specific caspase to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the corresponding fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]
-
b. Competitive Binding Assay
This assay determines if Compound X binds to the active site of the target caspase by competing with a known active-site ligand.[7][8]
Protocol:
-
Assay Setup:
-
Immobilize the target caspase (e.g., Caspase-3) on a suitable solid phase (e.g., a 96-well plate).
-
Prepare a solution of a labeled probe known to bind to the caspase active site (e.g., a fluorescently-labeled, non-hydrolyzable substrate analog).
-
-
Competition:
-
Add increasing concentrations of the unlabeled inhibitor (Compound X, Ac-DEVD-CHO, or Z-VAD-FMK) to the wells containing the immobilized caspase.
-
Add a fixed concentration of the labeled probe to all wells.
-
Incubate to allow for competitive binding to reach equilibrium.
-
-
Detection and Analysis:
-
Wash the wells to remove unbound probe and inhibitor.
-
Measure the signal from the bound labeled probe.
-
A decrease in signal with increasing concentrations of the unlabeled inhibitor indicates competition for the same binding site.[8]
-
Calculate the IC50 value, which can be used to determine the inhibition constant (Ki).[6]
-
Cell-Based Assays: Assessing Specificity in a Biological Context
Cell-based assays are crucial for confirming that the observed in vitro activity translates to a relevant biological effect and for identifying potential off-target effects that manifest as cellular toxicity.
a. Cellular Apoptosis Assay
This assay measures the ability of the inhibitors to block apoptosis induced by a known stimulus, which is a downstream consequence of caspase activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., Jurkat cells) and induce apoptosis using a known agent (e.g., staurosporine).
-
Treat the cells with varying concentrations of Compound X and the reference inhibitors prior to or concurrently with the apoptosis-inducing agent.
-
-
Apoptosis Measurement:
-
After a suitable incubation period, measure apoptosis using a method such as Annexin V/Propidium Iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Determine the EC50 value (the effective concentration that inhibits apoptosis by 50%).
-
b. Cytotoxicity Assay (MTS Assay)
This assay assesses the general toxicity of the compounds on cell viability, which can indicate off-target effects.[9] The MTS assay measures the metabolic activity of viable cells.[10]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of Compound X and the reference inhibitors for a prolonged period (e.g., 24-48 hours).
-
-
MTS Reagent Addition:
-
Absorbance Measurement and Analysis:
Data Presentation and Interpretation
Quantitative Data Summary
The following tables present hypothetical data to illustrate how the results of these assays can be summarized for a clear comparison of the specificity profiles of Compound X and the reference compounds.
Table 1: In Vitro Caspase Inhibition (IC50, nM)
| Compound | Caspase-1 | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 |
| Compound X | 850 | 50 | 120 | >10,000 | >10,000 |
| Ac-DEVD-CHO | >10,000 | 10 | 95 | >10,000 | >10,000 |
| Z-VAD-FMK | 25 | 5 | 15 | 30 | 40 |
Table 2: Cell-Based Assay Results (EC50/CC50, µM)
| Compound | Apoptosis Inhibition (EC50) | Cytotoxicity (CC50) | Selectivity Index (CC50/EC50) |
| Compound X | 1.5 | >50 | >33 |
| Ac-DEVD-CHO | 0.5 | >100 | >200 |
| Z-VAD-FMK | 0.2 | 5 | 25 |
Interpretation
-
Specificity of Compound X: The hypothetical data in Table 1 suggests that Compound X is a potent inhibitor of Caspase-3 with moderate activity against Caspase-7 and weak inhibition of Caspase-1. It shows high selectivity against Caspases-8 and -9. This profile is more specific than the pan-caspase inhibitor Z-VAD-FMK but less specific than the highly selective Ac-DEVD-CHO.
-
Cellular Activity and Safety: Table 2 indicates that Compound X is effective at inhibiting apoptosis in a cellular context. Importantly, its high CC50 value results in a favorable selectivity index, suggesting that its anti-apoptotic effects occur at concentrations well below those that cause general cytotoxicity. This is a positive indicator of a lower likelihood of off-target toxicity compared to Z-VAD-FMK.
Visualization of Experimental Workflows
In Vitro Specificity Assessment Workflow
Caption: Workflow for in vitro specificity and mechanism of action studies.
Cell-Based Specificity and Toxicity Workflow
Caption: Workflow for assessing cellular efficacy and cytotoxicity.
Conclusion
The comprehensive assessment of a compound's specificity is a cornerstone of successful drug discovery. By employing a systematic approach that combines in vitro enzymatic and binding assays with cell-based functional and toxicity studies, researchers can build a robust profile of a molecule's activity. This guide, using the hypothetical case of "L-Alanine, N-methyl-N-[(methyldithio)acetyl]-" (Compound X) as a potential caspase inhibitor, provides a detailed and logical framework for such an evaluation. The direct comparison with well-characterized specific and non-specific inhibitors is crucial for contextualizing the results and making informed decisions about the compound's potential for further development. This rigorous, self-validating system of protocols ensures that only the most promising and specific candidates advance in the drug development pipeline.
References
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Scribd. MTS Assay Protocol for Cell Viability | PDF. [Link]
-
American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
-
Thornberry, N. A., & Lazebnik, Y. (2000). Caspases as Targets for Anti-Inflammatory and Anti-Apoptotic Drug Discovery. Journal of Medicinal Chemistry, 43(17), 3189-3203. [Link]
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Fuentes-Prior, P., & Salvesen, G. S. (2004). Human Caspases: Activation, Specificity, and Regulation. The Biochemical journal, 384(Pt 2), 201–232. [Link]
-
Lee, Y., & Lee, J. K. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease, 12(10), 943. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Fabgennix International. Competition Assay Protocol. [Link]
-
McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in enzymology, 610, 311–323. [Link]
-
ResearchGate. Specificity of chemical caspase inhibitors | Download Table. [Link]
-
Drug Discovery News. (2025, November 26). The precision paradox: Off-target effects in gene editing. [Link]
-
Stennicke, H. R., et al. (2002). Inhibitor specificity of recombinant and endogenous caspase-9. Biochemical Journal, 366(Pt 2), 553–559. [Link]
-
ResearchGate. (2025, November 11). (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. [Link]
-
STAR Protocols. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]
-
Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. [Link]
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American Association for Cancer Research. (2007, May 1). Development of novel small molecule inhibitors targeting CXCR4: specificity. [Link]
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National Institutes of Health. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. [Link]
-
ResearchGate. (2025, August 7). Prediction of specificity-determining residues for small-molecule kinase inhibitors. [Link]
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National Institutes of Health. (2007, July 23). Prediction of specificity-determining residues for small-molecule kinase inhibitors. [Link]
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Yasuda, Y., & Tochikubo, K. (1984). Germination-initiation and inhibitory activities of L- and D-alanine analogues for Bacillus subtilis spores. Modification of methyl group of L- and D-alanine. Microbiology and immunology, 28(11), 1203–1214. [Link]
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National Institute of Standards and Technology. L-Alanine, N-methyl-. [Link]
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Cheméo. Chemical Properties of L-Alanine, N-methyl- (CAS 3913-67-5). [Link]
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SpectraBase. DL-Alanine, N-methyl-. [Link]
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National Institute of Standards and Technology. L-Alanine, N-acetyl-, methyl ester. [Link]
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Reproducibility of Findings with N-Methyl-N-[3-(methyldisulfanyl)propanoyl]-L-alanine in Maytansinoid ADC Synthesis
Executive Summary
Antibody-Drug Conjugates (ADCs) require highly reproducible synthetic pathways to ensure consistent Drug-to-Antibody Ratios (DAR) and therapeutic efficacy. In the synthesis of maytansinoid payloads (such as DM1), the choice of the side-chain precursor dictates the overall yield, purity, and batch-to-batch consistency. This guide objectively evaluates the performance of N-Methyl-N-[3-(methyldisulfanyl)propanoyl]-L-alanine (CAS 138148-62-6)—a methyldisulfanyl-protected precursor—comparing its reproducibility and stability against traditional free-thiol alternatives.
Mechanistic Causality: The Disulfide Advantage
Maytansinoids like DM1 (mertansine) are potent microtubule inhibitors that require modification with a linker-payload complex to enable controlled release within target cancer cells ()[1]. The synthesis of DM1 involves the esterification of the maytansinol core at the sterically hindered C-3 hydroxyl group with an N-methyl-L-alanine derivative.
Historically, utilizing a free-thiol precursor (N-methyl-N-(3-mercaptopropanoyl)-L-alanine) resulted in significant batch-to-batch variability. The causality behind this poor reproducibility lies in the high reactivity of the free sulfhydryl group, which undergoes spontaneous oxidative dimerization into disulfides during storage and the esterification reaction itself. This dimerization alters the stoichiometric ratio of the active precursor, drastically reducing the esterification yield.
By employing N-Methyl-N-[3-(methyldisulfanyl)propanoyl]-L-alanine, the reactive thiol is covalently masked as a methyldisulfanyl group ()[2]. This structural modification provides a thermodynamic sink against oxidation. The precursor remains completely stable during the carbodiimide-mediated coupling to maytansinol. Post-conjugation, the methyldisulfanyl group can be quantitatively reduced (using DTT or TCEP) to yield the free thiol DM1, or directly utilized in disulfide exchange reactions with activated antibodies ()[3].
Chemical pathway for reproducible DM1 synthesis via methyldisulfanyl-protected precursor.
Comparative Performance Data
To objectively assess reproducibility, the table below compares the methyldisulfanyl-protected precursor (Compound 1) against the traditional free-thiol precursor and a sterically hindered alternative (the DM4 precursor).
| Performance Parameter | Free Thiol Precursor | N-Me-MDS-Ala (Compound 1) | Hindered Disulfide (DM4 Precursor) |
| Oxidative Dimerization Rate | High (>15% per month) | Negligible (<1% per year) | Negligible (<1% per year) |
| Esterification Yield | 45-60% (Highly Variable) | 85-92% (Highly Reproducible) | 75-85% (Sterically hindered) |
| Shelf Life (at 4°C) | < 3 months | > 24 months | > 24 months |
| Deprotection Kinetics | N/A | Rapid (< 2 hours) | Slower (Requires > 6 hours) |
| Overall Reproducibility Score | Low | Excellent | Good |
Experimental Workflow: Self-Validating Protocol
To ensure trustworthiness and eliminate batch failures, the following protocol integrates mechanistic causality with strict in-process validation metrics.
Experimental workflow for maytansinol esterification with in-process HPLC validation.
Step-by-Step Methodology
-
Reagent Preparation : Dissolve maytansinol (1.0 eq) and N-Methyl-N-[3-(methyldisulfanyl)propanoyl]-L-alanine (5.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Causality Note: Ambient moisture must be excluded to prevent the hydrolysis of the highly reactive O-acylisourea intermediate formed in the next step.
-
Activation : Add dicyclohexylcarbodiimide (DCC, 5.5 eq) and anhydrous zinc chloride (ZnCl2, 1.2 eq) to the reaction mixture. Causality Note: ZnCl2 acts as a critical Lewis acid catalyst. It coordinates with the carbodiimide-activated intermediate, enhancing its electrophilicity and driving the esterification at the notoriously sterically hindered C-3 hydroxyl group of maytansinol.
-
Coupling : Stir the mixture at room temperature for 24 hours. Because the precursor is methyldisulfanyl-protected, the 5.0 eq excess remains entirely available for coupling rather than self-reacting into useless dimers.
-
In-Process Validation (Self-Validating System) : Quench a 10 µL aliquot in methanol and analyze via RP-HPLC (C18 column, Acetonitrile/Water gradient). Validation Metric: The reaction is deemed reproducible and complete only when the unreacted maytansinol peak area is <5% and the protected-DM1 product peak is >85%. If the threshold is not met, coupling time is extended by 4 hours.
-
Purification : Filter the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (DCM/Methanol gradient) to isolate the pure methyldisulfanyl-protected DM1.
References
-
Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
-
Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Cas 138148-62-6, (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid. LookChem Chemical Database. Available at:[Link]
Sources
"off-target binding analysis of sulfur-containing probes"
Precision in Covalent Targeting: Off-Target Binding Analysis of Sulfur-Containing Probes A Technical Comparison Guide by Senior Application Sciences
Executive Summary
The renaissance of covalent drug discovery has driven a critical need for electrophiles that balance robust on-target engagement with minimal off-target toxicity. While traditional sulfur-containing probes (e.g., aliphatic sulfonyl fluorides) offer broad reactivity, their promiscuity often confounds phenotypic data. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry—specifically Aryl Fluorosulfates ( Ar−OSO2F ) —has introduced a class of "latent electrophiles" that rely on proximity-driven activation. This guide objectively compares the off-target profiles of sulfur-containing probes and provides a self-validating Activity-Based Protein Profiling (ABPP) methodology for rigorous selectivity analysis.
Mechanistic Insight: The Causality of Off-Target Engagement
To evaluate off-target binding, one must first understand the thermodynamic and kinetic drivers of covalent reactivity. Covalent modification occurs via a two-step mechanism: initial reversible binding ( KI ) followed by irreversible bond formation ( kinact ).
Traditional electrophiles, such as maleimides or aliphatic sulfonyl fluorides, possess high intrinsic reactivity. They are highly susceptible to non-specific nucleophilic attack by abundant cellular thiols (e.g., glutathione) or exposed surface serines, leading to high background labeling.
In contrast, Aryl Fluorosulfates are remarkably stable in aqueous physiological conditions . The S(VI)-F bond is sterically and electronically shielded by the aryl ring. It remains inert until the probe binds to a specific protein pocket where a "matchmaking" microenvironment exists. Local hydrogen bonding activates the fluorine leaving group, enabling a precise SuFEx reaction with specific Tyrosine, Lysine, or Histidine residues . This proximity-driven activation is the primary causal factor behind their ultralow off-target reactivity.
Fig 1. Mechanistic divergence of sulfur(VI) probes based on intrinsic vs. proximity-driven reactivity.
Comparative Performance: Aryl Fluorosulfates vs. Traditional Electrophiles
When designing a chemical biology tool or covalent drug, the choice of warhead dictates the proteome-wide selectivity. Extensive profiling of Sulfur(VI) fluorides demonstrates that modifying the steric and electronic environment of the warhead drastically alters the ligandable proteome .
The table below summarizes the quantitative performance and off-target liabilities of common covalent warheads based on standardized competitive ABPP assays:
| Probe Class | Warhead Structure | Primary Target Residues | Intrinsic Reactivity ( t1/2 in buffer) | Proteome-Wide Off-Target Hits | Biological Utility |
| Maleimide | Michael Acceptor | Cysteine | < 10 minutes | > 500 proteins | In vitro labeling; highly toxic in vivo due to GSH depletion. |
| Aliphatic Sulfonyl Fluoride | R−SO2F | Serine, Tyrosine, Lysine | ~ 2 - 4 hours | 50 - 200 proteins | Broad-spectrum ABPP profiling; moderate off-target noise. |
| Aryl Fluorosulfate | Ar−OSO2F | Tyrosine, Lysine, Histidine | > 24 hours (Latent) | < 10 proteins | Highly selective covalent drugs; excellent cellular efficacy . |
Key Takeaway: Aryl fluorosulfates sacrifice rapid intrinsic reaction kinetics for exceptional target specificity, making them the superior choice for live-cell and in vivo applications where off-target toxicity is a limiting factor.
Self-Validating Methodology: Quantitative ABPP Workflow
To objectively quantify off-target engagement, we recommend a Competitive Isotope Tandem Orthogonal Activity-Based Protein Profiling (isoTOP-ABPP) workflow. This protocol is designed as a self-validating system: it inherently decouples true affinity-driven binding from non-specific warhead reactivity.
Step-by-Step Protocol
-
Probe and Competitor Incubation:
-
Control Arm: Treat live cells with the alkyne-tagged Aryl Fluorosulfate probe (e.g., 10 µM) for 4 hours.
-
Competition Arm: Pre-incubate cells with a 10-fold excess of the non-covalent parent scaffold for 1 hour, followed by the alkyne-tagged probe.
-
Causality Check: If a protein is heavily labeled in both arms, the binding is driven by the warhead's intrinsic electrophilicity (an off-target). If labeling is abolished in the competition arm, it is a true affinity-driven target.
-
-
Proteome Extraction: Lyse cells in 1% SDS/PBS containing protease inhibitors. Normalize protein concentrations to 2 mg/mL using a BCA assay.
-
CuAAC Click Chemistry: React the proteome lysates with a biotin-azide reporter using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Add 100 µM TBTA, 1 mM TCEP, 1 mM CuSO4 , and 100 µM biotin-azide. React for 1 hour at room temperature.
-
Enrichment & Digestion: Precipitate proteins to remove unreacted click reagents. Resuspend and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead reduction, alkylation, and trypsin digestion.
-
Quantitative LC-MS/MS: Label the resulting peptides with Tandem Mass Tag (TMT) reagents (Heavy for Control, Light for Competition) and analyze via high-resolution LC-MS/MS.
Fig 2. Self-validating ABPP workflow for quantifying on-target vs. off-target probe engagement.
Data Interpretation: Decoupling Affinity from Reactivity
The integrity of your off-target analysis relies entirely on data interpretation. The LC-MS/MS output will yield a Competition Ratio (Control / Competition) for every modified peptide.
-
Ratio > 5.0 (High Competition): Indicates a highly specific, affinity-driven interaction. The non-covalent competitor successfully blocked the probe, proving the binding relies on the structural recognition of the pocket, not just the sulfur probe's reactivity.
-
Ratio ~ 1.0 (No Competition): Indicates an off-target interaction. The probe covalently modified the protein regardless of the competitor's presence, exposing a liability in the warhead's intrinsic reactivity.
Final Validation Step: Synthesize an inactive analog of your probe where the −OSO2F group is replaced by an −OCH3 (O-methyl ether) group. If this non-electrophilic control still enriches a target protein in a pull-down assay, the interaction is purely non-covalent "stickiness" (hydrophobic aggregation) rather than a true SuFEx covalent modification.
References
-
Fast and Site-Specific Covalent Targeting of Proteins by Arylfluorosulfate-Modified Aptamers Journal of the American Chemical Society URL:[Link][1]
-
Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome ACS Chemical Biology (via PubMed Central) URL:[Link][2]
-
The proximity-enabled sulfur fluoride exchange reaction in the protein context Chemical Science (Royal Society of Chemistry) URL:[Link][3]
-
Aryl-Fluorosulfate-Based Lysine Covalent Pan-Inhibitors of Apoptosis Protein (IAP) Antagonists with Cellular Efficacy Journal of Medicinal Chemistry URL:[Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
Synergistic Efficacy of PARP and ATR Co-Inhibition: A Comparative Guide to Olaparib and Ceralasertib
The landscape of targeted oncology has been revolutionized by the concept of synthetic lethality, most notably through the use of Poly (ADP-ribose) polymerase inhibitors (PARPi) in BRCA-mutated cancers. However, innate homologous recombination (HR) proficiency and acquired PARPi resistance remain significant clinical hurdles[1].
As a Senior Application Scientist, I have evaluated numerous combinatorial strategies to overcome these resistance mechanisms. The co-inhibition of PARP (using Olaparib) and Ataxia Telangiectasia and Rad3-related kinase (ATR, using Ceralasertib) has emerged as one of the most potent synergistic pairings in recent drug development[2]. This guide objectively compares the performance of this combination against single-agent therapies, dissects the mechanistic causality of their synergy, and provides self-validating experimental protocols for rigorous preclinical evaluation.
The Mechanistic Rationale: Engineering Synthetic Lethality
To understand why Olaparib and Ceralasertib exhibit profound synergy, we must examine the causality of replication fork dynamics.
Olaparib functions not merely by inhibiting PARP enzymatic activity, but by trapping PARP1/2 complexes at sites of single-strand DNA breaks. When a replication fork encounters these trapped complexes during the S-phase, the fork stalls[3]. In monotherapy, the cell survives this stress by heavily relying on the ATR/CHK1 signaling axis. ATR kinase stabilizes the stalled replication fork, preventing it from collapsing into a lethal double-strand break (DSB), and triggers a G2/M cell cycle arrest to allow time for DNA repair[3].
When Ceralasertib is introduced, it strips the cell of this critical fail-safe. ATR inhibition forces the premature release of the G2/M arrest, driving cells with unresolved DNA damage into mitosis. The stalled replication forks catastrophically collapse into DSBs, leading to massive genomic instability and subsequent apoptotic cell death via mitotic catastrophe[2].
Figure 1: Synergistic mechanism of PARP and ATR co-inhibition driving mitotic catastrophe.
Comparative Performance Data: Monotherapy vs. Combination
The superiority of the Olaparib/Ceralasertib combination is evident when comparing quantitative pharmacodynamic and efficacy endpoints against single-agent baselines. The data summarized below reflects standardized readouts from BRCA-mutant and PARPi-resistant preclinical models[4],[3].
| Performance Metric | Olaparib (Monotherapy) | Ceralasertib (Monotherapy) | Combination (Olaparib + Ceralasertib) |
| In Vitro Viability (5-Day) | ~30-45% survival (incomplete kill) | ~40% survival | <10% survival (ZIP Synergy Score > 10) |
| Cell Cycle Dynamics | Induces G2/M Arrest (up to 44%) | Mild G2/M accumulation (30%) | Releases G2/M Arrest (forces mitotic entry) |
| DNA Damage ( γ H2AX) | Moderate focal accumulation | Mild focal accumulation | >3-fold synergistic increase in DSB foci |
| In Vivo Efficacy (PDX) | Tumor growth suppression | Moderate growth delay | Significant tumor regression / shrinkage |
| Resistance Reversal | Ineffective in acquired resistance | Mildly effective | Restores sensitivity in PARPi-resistant lines |
Data Synthesis Note: The combination does not merely add the toxicities of the two drugs; it fundamentally alters the cellular response. While Olaparib alone stalls the cell cycle, the addition of Ceralasertib actively overrides this stall, translating a cytostatic effect into a highly cytotoxic one[3].
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate this synergy in your own laboratory, you must move beyond simple viability screens. The following protocols are designed as self-validating systems: they pair macroscopic phenotypic readouts (tumor volume, cell viability) with microscopic mechanistic validation ( γ H2AX foci) to prove causality.
In Vitro Synergy Matrix & Viability Assay
Objective: Quantify the synergistic interaction between Olaparib and Ceralasertib using a checkerboard matrix.
-
Cell Seeding: Seed BRCA-mutant (e.g., PEO1) and HR-proficient (e.g., SKOV-3) cells in 96-well opaque plates at 2,000 cells/well.
-
Causality of Choice: Low seeding density prevents overconfluency during the extended incubation period required for this specific mechanism.
-
-
Matrix Dosing (24h post-seeding): Treat cells with a 6x6 dose matrix of Olaparib (0–10 µM) and Ceralasertib (0–3 µM).
-
Incubation (120 hours):
-
Causality of Choice: A standard 48-72 hour assay will yield false negatives. PARP trapping and subsequent replication fork collapse require cells to cycle through the S-phase multiple times to accumulate lethal levels of genomic stress[3]. A 5-day (120h) incubation is mandatory.
-
-
Viability Quantification: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.
-
Synergy Calculation: Export raw data to SynergyFinder and calculate the ZIP (Zero Interaction Potion) score. A ZIP score > 10 mathematically validates true synergistic interaction rather than mere additivity[4].
In Vivo Patient-Derived Xenograft (PDX) Efficacy Study
Objective: Validate combination efficacy and target engagement in a physiologically relevant tumor microenvironment.
-
Engraftment: Implant BRCA-mutant tumor fragments orthotopically into immunodeficient mice.
-
Randomization & Dosing: Once tumors reach ~150 mm³, randomize into four cohorts (n=8): Vehicle, Olaparib (50 mg/kg), Ceralasertib (25 mg/kg), and Combination. Administer via oral gavage daily for 28 days.
-
Mechanistic Validation (Day 7 Sub-cohort): Sacrifice 2 mice per group at Day 7 to harvest tumors for Immunohistochemistry (IHC).
-
Causality of Choice: Tumor volume reduction alone does not prove the mechanism. Staining Day 7 tumors for γ H2AX (marker of DSBs) and cleaved caspase-3 (apoptosis) provides a self-validating loop, proving that the observed tumor shrinkage at Day 28 is directly caused by the hypothesized DNA damage cascade.
-
Figure 2: Self-validating experimental workflow for in vitro and in vivo synergy assessment.
Translational Outlook
The robust preclinical synergy observed between Olaparib and Ceralasertib has successfully transitioned into the clinic. By exploiting the mechanistic reliance of PARP-inhibited cells on the ATR/CHK1 pathway, this combination offers a vital therapeutic window. It not only deepens responses in treatment-naïve patients but also demonstrates significant clinical activity in overcoming acquired PARPi resistance in recurrent ovarian and prostate cancers[1]. For drug development professionals, this dual-inhibition strategy represents the gold standard for next-generation DNA Damage Response (DDR) targeted therapies.
References
- MDPI (2022) - Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR).
- AACR Journals (2017) - Targeting the ATR/CHK1 Axis with PARP Inhibition Results in Tumor Regression in BRCA-Mutant Ovarian Cancer Models.
- PMC (2025) - Dual inhibition of ATR and PARP reverses acquired PARP inhibitor resistance in triple negative breast cancer.
- ResearchGate (2021) - Combination of PARP and ATR inhibitors (olaparib and ceralasertib) shows clinical activity in acquired PARP inhibitor-resistant recurrent ovarian cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) | MDPI [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Dual inhibition of ATR and PARP reverses acquired PARP inhibitor resistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
